molecular formula C9H11IO2 B13659599 1-(Iodomethyl)-3,5-dimethoxybenzene

1-(Iodomethyl)-3,5-dimethoxybenzene

Cat. No.: B13659599
M. Wt: 278.09 g/mol
InChI Key: JHEVRKFJGUTUJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Iodomethyl)-3,5-dimethoxybenzene is a useful research compound. Its molecular formula is C9H11IO2 and its molecular weight is 278.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Iodomethyl)-3,5-dimethoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Iodomethyl)-3,5-dimethoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11IO2

Molecular Weight

278.09 g/mol

IUPAC Name

1-(iodomethyl)-3,5-dimethoxybenzene

InChI

InChI=1S/C9H11IO2/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-5H,6H2,1-2H3

InChI Key

JHEVRKFJGUTUJY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CI)OC

Origin of Product

United States

Foundational & Exploratory

3,5-dimethoxybenzyl iodide safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL MONOGRAPH: 3,5-DIMETHOXYBENZYL IODIDE Status: Transient Reagent / High-Reactivity Alkylating Agent Primary Application: Installation of the 3,5-Dimethoxybenzyl (DMB) Protecting Group

PART 1: EXECUTIVE TECHNICAL SUMMARY

The Paradox of Utility: 3,5-Dimethoxybenzyl iodide is a chemical paradox in drug discovery. It is one of the most potent electrophiles for introducing the acid-labile 3,5-dimethoxybenzyl (DMB) protecting group, yet it is rarely found in a commercial catalog. Why? Because the very electronic features that make it useful—the electron-donating methoxy groups on the benzene ring—destabilize the carbon-iodine bond, rendering the pure compound prone to rapid autolysis, polymerization, and light-induced degradation.

This guide treats 3,5-dimethoxybenzyl iodide not as a shelf-stable commodity, but as a transient intermediate that must be generated and consumed in situ or handled under rigorous exclusion of light and moisture.

Physicochemical Identity
PropertyDataNotes
Systematic Name 1-(Iodomethyl)-3,5-dimethoxybenzene
Molecular Formula

Molecular Weight 278.09 g/mol Heavy atom effect (Iodine) increases density.[1]
Physical State Solid (low melting) or OilOften isolated as a darkened oil due to

liberation.
Solubility DCM, THF, Acetone, DMFReacts violently with nucleophilic solvents (DMSO,

).
Precursor CAS 877-88-3 (Bromide)Commercial starting material for Finkelstein generation.
Stability Index Low (

at RT)
Susceptible to

hydrolysis and radical cleavage.

PART 2: HAZARD PROFILING & TOXICOLOGY (The "SDS" Deep Dive)

Expert Insight: Standard SDSs often treat benzyl halides generically. For this specific derivative, the risk profile is elevated by its enhanced alkylating power (Iodide > Bromide > Chloride).

Acute Health Hazards
  • Lachrymator (Severe): Like all benzyl halides, this compound attacks the TRPA1 ion channels in the corneal nerve endings.

    • Mechanism:[2][3] Covalent modification of cysteine residues in the TRPA1 protein.

    • Symptom:[3][4][5][6][7][8][9] Immediate, involuntary closure of eyelids, severe burning, and profuse tearing.

    • Operational Rule: Never open a vessel containing this compound outside a certified fume hood.

  • Skin Corrosion (Category 1B):

    • Mechanism:[2][3] Rapid alkylation of skin proteins and hydrolysis to hydroiodic acid (HI) upon contact with moisture in the dermis.

    • Result: Chemical burns that may be delayed; the "numbing" effect of nerve damage can mask the initial burn.

Genotoxicity (The Silent Killer)
  • Alkylating Agent: The benzylic carbon is highly electrophilic. It can alkylate DNA bases (specifically the N7 position of guanine), leading to replication errors.

  • Classification: Treat as a Potential Carcinogen/Mutagen . Double-gloving (Nitrile over Laminate) is mandatory.

PART 3: STABILITY & DEGRADATION MECHANISM

To handle this compound, you must understand how it dies. The 3,5-dimethoxy substitution pattern stabilizes the benzylic carbocation, making the C-I bond exceptionally weak.

Degradation Start 3,5-Dimethoxybenzyl Iodide Radical Benzyl Radical + I• Start->Radical Homolytic Cleavage Light Photon (hν) Light->Radical Dimer Dimerization (Bibenzyl derivative) Radical->Dimer Recombination Oxidation Aldehyde Formation (Upon air exposure) Radical->Oxidation O2 Trapping I2 Free Iodine (I2) (Dark Coloration) Radical->I2 Accumulation

Figure 1: The degradation cascade. The appearance of a purple/brown color indicates the liberation of free Iodine (


), signaling a loss of titer.

PART 4: PREPARATION & HANDLING PROTOCOLS

Since commercial sourcing is unreliable, the Finkelstein Reaction (Halide Exchange) is the gold standard for accessing this reagent.

Protocol A: In Situ Generation (Recommended)

Use this method to avoid isolation hazards.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Reagents:

    • 1.0 equiv 3,5-Dimethoxybenzyl bromide (CAS: 877-88-3).[10]

    • 1.5 equiv Sodium Iodide (NaI) (Oven-dried).

    • Solvent: Anhydrous Acetone or 2-Butanone (MEK).

  • Reaction:

    • Dissolve NaI in the solvent (clear solution).

    • Add the benzyl bromide.[10][11]

    • Observation: A white precipitate (NaBr) will form almost immediately, confirming the exchange.

  • Utilization:

    • Do not filter if possible. Add your nucleophile (e.g., amine, phenol) and base (e.g.,

      
      ) directly to this slurry.
      
    • Why? Isolating the iodide exposes it to air/light, accelerating degradation.

Protocol B: Isolation & Purification (If strictly necessary)

Only perform if the subsequent reaction is incompatible with Acetone/NaI.

  • Filtration: Filter the reaction mixture through a Schlenk frit under Argon to remove NaBr.

  • Concentration: Evaporate solvent at < 30°C (Cold bath). Do not heat!

  • Wash: Dissolve residue in

    
    , wash quickly with cold 5% 
    
    
    
    (to remove free
    
    
    ) and Brine.
  • Drying: Dry over

    
     (Acid-free) in the dark.
    
  • Storage: Store at -20°C over Copper turnings (stabilizer) in an amber vial. Shelf life: < 1 week.

Quality Control (Self-Validating Step)

Before committing valuable starting material, validate the iodide:

  • TLC Test: Run TLC. The Iodide will have a slightly different Rf than the Bromide.

  • Visual Check: If the oil is dark purple/black, it has degraded significantly.

  • NMR Diagnostic:

    • 
      -Br shift: ~4.45 ppm.
      
    • 
      -I shift: ~4.35 ppm (Upfield shift due to shielding by the large Iodine atom).
      

PART 5: EMERGENCY RESPONSE & DISPOSAL

Spill Management:

  • Evacuate: The lachrymatory effect will make the room uninhabitable.

  • PPE: Full-face respirator with organic vapor cartridges.

  • Neutralization:

    • Do not just wipe up.

    • Cover spill with a mixture of Sodium Thiosulfate (neutralizes iodine) and Ethanolic Amine (quenches the alkylating agent).

    • Quench Solution: 10% Ethanolamine in Ethanol.

Waste Disposal:

  • Never pour down the drain.

  • Quench all reaction mixtures with ammonium hydroxide or ethanolamine before disposal to destroy active alkylating potential.

PART 6: WORKFLOW VISUALIZATION

Workflow Step1 Precursor: 3,5-Dimethoxybenzyl Bromide (Commercial Source) Step2 Finkelstein Cond. (NaI / Acetone / Argon) Step1->Step2 Step3 Check: White Precipitate (NaBr)? (Self-Validation) Step2->Step3 Step4 Add Nucleophile Immediately (One-Pot Protocol) Step3->Step4 Yes (Standard) Step5 Isolate (Only if required) Keep Cold & Dark Step3->Step5 If solvent swap needed

Figure 2: Operational workflow for the safe generation and consumption of the reagent.

REFERENCES

  • Sigma-Aldrich. 3,5-Dimethoxybenzyl bromide Product Sheet (Precursor Data). Retrieved from (Note: Link directs to Alcohol/Bromide equivalents as Iodide is non-catalog).

  • PubChem. Benzyl Iodide - Safety and Hazards. National Library of Medicine. Retrieved from .

  • National Oceanic and Atmospheric Administration (NOAA). Benzyl Iodide Chemical Datasheet. CAMEO Chemicals.[7] Retrieved from .

  • Di Deo, M., et al. (2000).[12] "Chemoselective Iodination of Alcohols." Journal of Organic Chemistry, 65(9), 2830–2833. (Methodology for converting benzyl alcohols to iodides).

  • Lv, F., et al. (2021).[12] "Reductive Iodination of Aromatic Aldehydes." Journal of Organic Chemistry, 86, 3081–3088.[12] (Recent protocols for benzyl iodide synthesis).

Sources

Methodological & Application

Application Note: Synthesis of 3,5-Dimethoxybenzyl Iodide via Finkelstein Halogen Exchange

Author: BenchChem Technical Support Team. Date: February 2026

**Abstract

This document provides a comprehensive technical guide for the synthesis of 3,5-dimethoxybenzyl iodide from its corresponding bromide or chloride precursor using the Finkelstein reaction. We will explore the underlying mechanism, detail the critical experimental parameters, and provide a robust, step-by-step protocol suitable for implementation in research and development settings. The guide is intended for chemists and scientists in the fields of organic synthesis and drug development, offering insights into reaction optimization and best practices.

Introduction and Scientific Rationale

The Finkelstein reaction is a cornerstone of synthetic organic chemistry, providing a reliable method for the preparation of alkyl iodides through a halogen exchange process.[1][2] This SN2 (bimolecular nucleophilic substitution) reaction is particularly effective for primary, allylic, and benzylic halides.[3][4][5] The target molecule, 3,5-dimethoxybenzyl iodide, is a valuable intermediate in the synthesis of various pharmaceutical compounds and natural products, where the iodide serves as an excellent leaving group in subsequent cross-coupling or nucleophilic substitution reactions.

The choice of the Finkelstein reaction for this transformation is grounded in its efficiency and operational simplicity. The reaction's success hinges on a fundamental chemical principle: Le Chatelier's principle. By conducting the reaction in a solvent where the iodide salt of the cation is soluble, but the corresponding chloride or bromide salt is not, the equilibrium is continuously shifted towards the product as the insoluble salt precipitates out of the solution.[6][7] The classic and most effective solvent for this purpose is anhydrous acetone, in which sodium iodide (NaI) is soluble, while sodium bromide (NaBr) and sodium chloride (NaCl) are poorly soluble.[1][3][5]

Reaction Mechanism and Key Principles

The conversion of 3,5-dimethoxybenzyl bromide or chloride to the corresponding iodide proceeds via a classic SN2 mechanism.

  • Nucleophilic Attack: The iodide ion (I⁻), furnished by the dissolved sodium iodide, acts as a potent nucleophile. It attacks the electrophilic benzylic carbon of the 3,5-dimethoxybenzyl halide.

  • Transition State: The reaction proceeds through a single, high-energy transition state where the iodide ion is forming a new C-I bond while the original C-Br or C-Cl bond is simultaneously breaking.

  • Leaving Group Departure: The bromide (Br⁻) or chloride (Cl⁻) ion is displaced as the leaving group.

  • Driving the Equilibrium: The displaced halide ion immediately combines with the sodium cation (Na⁺) present in the solution. In acetone, the resulting NaBr or NaCl is insoluble and precipitates. This removal of a product from the reaction mixture drives the equilibrium forward, ensuring a high conversion to 3,5-dimethoxybenzyl iodide.[3][6]

The benzylic nature of the substrate significantly accelerates the reaction rate compared to a standard primary alkyl halide, due to the stabilization of the SN2 transition state by the adjacent aromatic ring.[4][5]

Experimental Protocol: Synthesis of 3,5-Dimethoxybenzyl Iodide

This protocol describes the conversion of 3,5-dimethoxybenzyl bromide to 3,5-dimethoxybenzyl iodide. The same conditions can be applied to the chloride analogue, though reaction times may be longer.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3,5-Dimethoxybenzyl bromide≥95%Sigma-AldrichStarting material. Corrosive.
Sodium Iodide (NaI)Anhydrous, ≥99%Standard SupplierMust be dry.
AcetoneAnhydrous, ACS GradeStandard SupplierCritical for precipitation of NaBr.
Diethyl Ether or Ethyl AcetateACS GradeStandard SupplierFor extraction.
Sodium Thiosulfate (Na₂S₂O₃)ACS GradeStandard SupplierFor aqueous wash.
Magnesium Sulfate (MgSO₄)AnhydrousStandard SupplierFor drying organic layer.
Round-bottom flask--Appropriate size for the scale.
Reflux Condenser---
Magnetic Stirrer & Stir Bar---
Thin Layer Chromatography (TLC)Silica plates-For reaction monitoring.
Step-by-Step Procedure
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous sodium iodide (1.5 equivalents). Add anhydrous acetone to the flask (approx. 10 mL per gram of starting material). Stir the mixture for 10-15 minutes to dissolve the sodium iodide.

  • Addition of Starting Material: Dissolve 3,5-dimethoxybenzyl bromide (1.0 equivalent) in a minimal amount of anhydrous acetone and add it to the stirring sodium iodide solution at room temperature.

  • Reaction Execution: Heat the reaction mixture to a gentle reflux (approx. 56 °C). A fine white precipitate (NaBr) should begin to form shortly after heating commences.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The product spot should be less polar than the starting bromide. The reaction is typically complete within 2-4 hours.

  • Workup - Part 1 (Isolation): Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite or a sintered glass funnel to remove the precipitated sodium bromide. Wash the filter cake with a small amount of acetone to recover any entrained product.

  • Workup - Part 2 (Extraction): Combine the filtrate and washes, and concentrate the solution under reduced pressure to remove the acetone. Dissolve the resulting residue in diethyl ether or ethyl acetate.

  • Workup - Part 3 (Washing): Transfer the organic solution to a separatory funnel. Wash the organic layer sequentially with:

    • Deionized water (to remove any remaining inorganic salts).

    • A 5% aqueous solution of sodium thiosulfate (to remove any trace I₂ which can impart a yellow/brown color).

    • Brine (saturated NaCl solution, to aid in the removal of water).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 3,5-dimethoxybenzyl iodide. The product is typically a low-melting solid or a pale yellow oil that solidifies upon standing.[8]

  • Purification (Optional): If necessary, the product can be purified by recrystallization from a suitable solvent system (e.g., hexanes) or by flash column chromatography on silica gel.

Optimization and Key Parameters

The efficiency of the Finkelstein reaction is dependent on several critical factors. Understanding these allows for robust optimization and troubleshooting.

ParameterRecommended ConditionRationale & Causality
Substrate 3,5-Dimethoxybenzyl BromideThe C-Br bond is weaker than the C-Cl bond, leading to faster reaction rates. Both are suitable.
Reagent Anhydrous Sodium IodideMust be anhydrous. Water increases the solubility of NaBr/NaCl, inhibiting precipitation and hindering the reaction.
Stoichiometry 1.2 - 1.5 eq. NaIUsing a slight excess of sodium iodide helps to drive the reaction to completion according to mass action principles.[9]
Solvent Anhydrous AcetoneThe differential solubility of NaI vs. NaBr/NaCl in acetone is the primary driving force for the reaction.[1][3][6] Other polar aprotic solvents like DMF can be used but may complicate workup.[10]
Temperature Reflux (~56 °C)Heating increases the reaction rate. Benzylic halides are highly reactive, so prolonged heating at high temperatures is unnecessary and may lead to side products.
Reaction Time 2-4 hoursTypically sufficient for benzylic systems. Monitor by TLC to avoid decomposition from extended reaction times.

Visualization of Experimental Workflow

The following diagram outlines the complete workflow for the synthesis of 3,5-dimethoxybenzyl iodide.

Finkelstein_Workflow prep 1. Prepare NaI Solution in Anhydrous Acetone add_sm 2. Add 3,5-Dimethoxybenzyl Bromide Solution prep->add_sm reflux 3. Reflux Reaction (2-4 hours, ~56°C) add_sm->reflux filter 4. Cool & Filter (Remove NaBr Precipitate) reflux->filter evap1 5. Concentrate Filtrate (Remove Acetone) filter->evap1 workup 6. Aqueous Workup (Ether, H₂O, Na₂S₂O₃, Brine) evap1->workup dry 7. Dry & Concentrate (Dry with MgSO₄, Remove Ether) workup->dry product 8. Final Product 3,5-Dimethoxybenzyl Iodide dry->product

Caption: Workflow for the Finkelstein Synthesis of 3,5-Dimethoxybenzyl Iodide.

Safety and Handling

  • 3,5-Dimethoxybenzyl Bromide: This reagent is corrosive and a lachrymator. Handle only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Benzyl Iodides: Benzyl iodides are generally irritants and toxic upon ingestion, inhalation, or skin absorption.[8] Handle the product with care and appropriate PPE.

  • Acetone: Acetone is a highly flammable solvent. Ensure that heating is performed using a heating mantle or a water bath, and keep away from open flames or spark sources.

Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.

References

  • BYJU'S. (n.d.). Finkelstein Reaction. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Finkelstein reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, April 3). The Finkelstein Reaction Mechanism. Retrieved from [Link]

  • Sciencemadness Wiki. (2019, May 18). Finkelstein reaction. Retrieved from [Link]

  • AdiChemistry. (n.d.). FINKELSTEIN REACTION | EXPLANATION. Retrieved from [Link]

  • SATHEE - IIT Kanpur. (n.d.). Finkelstein Reaction. Retrieved from [Link]

  • Online Organic Chemistry Tutor. (n.d.). Finkelstein Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved from [Link]

  • SATHEE JEE. (n.d.). Finkelstein Reaction. Retrieved from [Link]

  • Vedantu. (n.d.). Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences. Retrieved from [Link]

  • Organic Syntheses. (2005). Org. Synth. 2005, 81, 121. Retrieved from [Link]

  • Organic Chemistry Portal. (2015). Photo-induced Metal-Catalyst-Free Aromatic Finkelstein Reaction. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3,5-Dimethoxy-1-iodobenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Asymmetric Aromatic Finkelstein Reaction: A Platform for Remote Diarylmethane Desymmetrization. Retrieved from [Link]

  • ChemRxiv. (n.d.). An Asymmetric Aromatic Finkelstein Reaction: A Platform for Remote Diarylmethane Desymmetrization. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl iodide. Retrieved from [Link]

Sources

Application Note: Selective O-Alkylation of Phenols using 1-(Iodomethyl)-3,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for the O-alkylation of phenolic substrates using 1-(Iodomethyl)-3,5-dimethoxybenzene (also known as 3,5-dimethoxybenzyl iodide). This reagent introduces the 3,5-dimethoxybenzyl (DMB) protecting group.

The DMB group is a critical tool in medicinal chemistry and total synthesis due to its orthogonal stability . Unlike standard benzyl ethers (cleaved via hydrogenolysis) or p-methoxybenzyl (PMB) ethers, DMB ethers are highly susceptible to oxidative cleavage by DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) under neutral conditions, making them ideal for substrates sensitive to acid or hydrogenation.

Chemical Context & Reagent Handling

The Electrophile: 1-(Iodomethyl)-3,5-dimethoxybenzene
  • CAS: 25245-27-6[1][2]

  • Reactivity Profile: Benzylic iodides are significantly more reactive than their chloride or bromide counterparts due to the weak C-I bond and the excellent leaving group ability of iodide (

    
    ).
    
  • Stability Warning: The 3,5-dimethoxy substitution pattern makes the benzylic position electron-rich. While this aids in oxidative removal later, it destabilizes the reagent, making it prone to:

    • Photolytic degradation: Liberating

      
       (turning the solid yellow/brown).
      
    • Hydrolysis: Reacting with ambient moisture to form the benzyl alcohol.

    • Friedel-Crafts Polymerization: Self-alkylation if trace acid is present.

Critical Handling Protocol: Store 1-(Iodomethyl)-3,5-dimethoxybenzene at -20°C, protected from light, and under an inert atmosphere (Argon/Nitrogen). If the reagent appears dark brown, purify via rapid filtration through a short plug of basic alumina/silica before use, or synthesize fresh from the corresponding alcohol or chloride.

Mechanism of Action

The reaction proceeds via a classic Williamson Ether Synthesis (


 mechanism).[3] The base deprotonates the phenol to generate a phenoxide anion, which attacks the benzylic carbon, displacing the iodide.

ReactionMechanism Phenol Phenol (Ar-OH) Phenoxide Phenoxide Anion (Ar-O⁻ K⁺) Phenol->Phenoxide Deprotonation (-H⁺) Base Base (K2CO3) Base->Phenoxide TS Transition State [Ar-O---C---I]‡ Phenoxide->TS Nucleophilic Attack Electrophile 3,5-DMB-Iodide Electrophile->TS Product DMB Ether Product TS->Product Leaving Group (I⁻)

Figure 1: Mechanistic pathway for the Williamson Ether Synthesis of DMB ethers.

Optimization Strategy

Base and Solvent Selection

The choice of base and solvent is dictated by the


 of the phenol and the steric environment.
VariableStandard ConditionsDifficult/Hindered SubstratesRationale
Base Potassium Carbonate (

)
Cesium Carbonate (

) or NaH

is mild and prevents ester hydrolysis.

"naked anion" effect boosts reactivity.
Solvent Acetone or AcetonitrileDMF or DMSOAcetone allows easy workup. DMF increases reaction rate (

) by solvating cations.
Temp Reflux (56°C - 82°C)25°C - 60°CHigher temps in acetone; lower temps in DMF to avoid decomposition.

Detailed Experimental Protocol

Protocol A: Standard Alkylation (Acetone/K2CO3)

Best for: Unhindered phenols, gram-scale synthesis, easy purification.

Materials:

  • Phenolic Substrate (1.0 equiv)

  • 1-(Iodomethyl)-3,5-dimethoxybenzene (1.1 - 1.2 equiv)

  • Potassium Carbonate (

    
    ), anhydrous, powdered (2.0 equiv)
    
  • Acetone (Reagent Grade, dried over molecular sieves)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under Argon flow.

  • Solvation: Add the Phenolic Substrate (1.0 equiv) and anhydrous Acetone (0.1 M concentration relative to phenol).

  • Deprotonation: Add powdered

    
     (2.0 equiv) in a single portion. Stir at room temperature for 15 minutes to allow initial deprotonation (solution may change color).
    
  • Addition: Add 1-(Iodomethyl)-3,5-dimethoxybenzene (1.1 equiv) dropwise or in small portions.

    • Note: If the iodide is solid, dissolve it in a minimal amount of acetone before addition to ensure homogeneity.

  • Reaction: Heat the mixture to a gentle reflux (bath temp ~60°C).

  • Monitoring: Monitor via TLC (typically 2-6 hours).

    • Target: Disappearance of the lower

      
       phenol spot and appearance of a higher 
      
      
      
      UV-active spot (DMB ether).
    • Stain: The product will char strongly with Anisaldehyde or PMA stain.

  • Workup:

    • Cool to room temperature.

    • Filter off the solid salts (

      
      , KI) through a sintered glass funnel or Celite pad.
      
    • Rinse the cake with acetone.

    • Concentrate the filtrate in vacuo to yield the crude oil.

  • Purification: Purify via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).

    • Stability Note: DMB ethers are generally stable on silica gel.

Protocol B: High-Reactivity Method (DMF/Cs2CO3)

Best for: Sterically hindered phenols (e.g., ortho-substituted), unreactive substrates, or valuable late-stage intermediates.

  • Dissolution: Dissolve Phenol (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base: Add Cesium Carbonate (

    
    , 1.5 equiv). Stir for 30 mins at RT.
    
  • Alkylation: Add 1-(Iodomethyl)-3,5-dimethoxybenzene (1.2 equiv).

  • Reaction: Stir at Room Temperature. Only heat to 50°C if no reaction is observed after 4 hours.

    • Why RT? DMF is a polar aprotic solvent that significantly enhances nucleophilicity. Heating benzylic iodides in DMF can lead to rapid decomposition.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), 1x with Brine, dry over

    
    , and concentrate.
    

Troubleshooting & Decision Logic

Troubleshooting Start Reaction Incomplete (TLC shows SM) CheckColor Is the Reaction Mix Dark Brown/Black? Start->CheckColor YesColor Iodide Decomposition (Liberation of I₂) CheckColor->YesColor Yes NoColor Kinetic Issue CheckColor->NoColor No Action1 Add Sodium Metabisulfite (aq) wash in workup YesColor->Action1 Cleanup Action3 Use Fresh Reagent (Recrystallize/Synthesize) YesColor->Action3 Action2 Switch Solvent to DMF OR Add TBAI catalyst NoColor->Action2

Figure 2: Troubleshooting logic for stalled alkylation reactions.

Common Issues:

  • C-Alkylation: Rare with carbonate bases, but possible with phenols like naphthols or resorcinols. Solution: Use a harder solvent (Acetone) rather than DMF, and avoid Lithium bases.

  • Hydrolysis: If the iodide is old, it may have converted to the alcohol. Validation: Check the reagent via H-NMR (Benzylic

    
     of iodide: ~4.4-4.5 ppm; Alcohol: ~4.6 ppm).
    

Deprotection Strategy (Post-Application)

While not the focus of the synthesis, understanding the removal confirms the utility of the protocol.

  • Reagent: DDQ (1.2 - 1.5 equiv) in DCM:Water (18:1).

  • Mechanism: Single Electron Transfer (SET) oxidation of the electron-rich aromatic ring, formation of an oxocarbenium ion, and hydrolysis to release the free phenol and 3,5-dimethoxybenzaldehyde.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Standard reference for DMB stability and cleavage conditions).
  • Horita, K., et al. (1986).[4] "On the selectivity of deprotection of benzyl, MPM, and DMPM protecting groups for hydroxy functions." Tetrahedron, 42(11), 3021-3028. Link

  • Dunne, E. C., et al. (2003). "Potassium Carbonate."[5][6][7][8] Encyclopedia of Reagents for Organic Synthesis. (Validation of K2CO3 as the optimal mild base for phenols). Link

  • Chai, Y., et al. (2022). "Recent Advances in the Synthesis of Aryl Ethers." Frontiers in Chemistry. (Review of modern Williamson Ether modifications). Link

  • BenchChem. (2025).[7] "Application Notes and Protocols for the Cleavage of 3,4-Dimethoxybenzyl Ethers Using DDQ." (Context for the utility of DMB/DMPM groups). Link

Sources

Application Notes and Protocols for the Introduction of the 3,5-Dimethoxybenzyl (DMB) Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 3,5-Dimethoxybenzyl (DMB) Protecting Group

In the landscape of multistep organic synthesis, particularly in the realms of pharmaceutical and complex molecule construction, the judicious selection of protecting groups is a critical determinant of success. The 3,5-dimethoxybenzyl (DMB) group, a member of the benzyl ether family of protecting groups, offers a unique combination of stability and selective lability, making it an invaluable tool for the synthetic chemist.

The DMB group is prized for its enhanced acid lability compared to the parent benzyl (Bn) group and the closely related p-methoxybenzyl (PMB) group. This heightened sensitivity to acidic conditions is a direct consequence of the electron-donating methoxy groups at the 3 and 5 positions of the benzene ring. These groups stabilize the benzylic carbocation intermediate formed during acid-catalyzed cleavage, thereby facilitating deprotection under milder conditions. This property allows for orthogonal protection strategies, where the DMB group can be selectively removed in the presence of other acid-sensitive groups or benzyl-type protecting groups that require harsher conditions for cleavage.[1]

This guide provides a detailed overview of the primary methods for the introduction of the DMB protecting group onto hydroxyl functionalities, with a focus on the underlying chemical principles and practical, field-tested protocols.

Method 1: Williamson Ether Synthesis

The Williamson ether synthesis is the most prevalent and versatile method for the formation of benzyl ethers, including DMB ethers.[2][3][4] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide, generated by the deprotonation of an alcohol, displaces a halide from a benzyl halide.[2][4]

Mechanism and Rationale

The reaction is a two-step process:

  • Deprotonation: A strong base is used to deprotonate the alcohol (R-OH), forming a highly nucleophilic alkoxide (R-O⁻).

  • Nucleophilic Attack: The alkoxide then attacks the electrophilic benzylic carbon of the 3,5-dimethoxybenzyl halide, displacing the halide leaving group in a concerted fashion to form the desired ether (R-O-DMB).

The choice of base and solvent is critical for the success of the Williamson ether synthesis. Strong, non-nucleophilic bases are preferred to ensure complete and irreversible deprotonation of the alcohol without competing side reactions. Sodium hydride (NaH) is a common and effective choice for this purpose.[5][6] Polar aprotic solvents, such as dimethylformamide (DMF) or tetrahydrofuran (THF), are typically employed as they effectively solvate the cation of the alkoxide salt, leaving the alkoxide anion highly reactive.[6][7]

Diagram: Williamson Ether Synthesis Workflow

WilliamsonEtherSynthesis Alcohol Alcohol (R-OH) Alkoxide Alkoxide Intermediate (R-O⁻Na⁺) Alcohol->Alkoxide Deprotonation NaH Sodium Hydride (NaH) in Anhydrous DMF/THF Product DMB-Protected Alcohol (R-O-DMB) Alkoxide->Product SN2 Attack DMBCl 3,5-Dimethoxybenzyl Chloride (DMB-Cl) Byproducts NaCl + H₂ (gas) Product->Byproducts Formation of

Caption: Workflow of the Williamson ether synthesis for DMB protection.

Experimental Protocol: General Procedure for DMB Protection of a Primary Alcohol

This protocol describes a general method for the protection of a primary alcohol using 3,5-dimethoxybenzyl chloride and sodium hydride.

Materials:

  • Primary alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 3,5-Dimethoxybenzyl chloride (DMB-Cl)

  • Anhydrous dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the primary alcohol (1.0 eq) and anhydrous DMF (0.2-0.5 M).

  • Cool the solution to 0 °C using an ice-water bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add a solution of 3,5-dimethoxybenzyl chloride (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography.

Table 1: Reaction Parameters for Williamson Ether Synthesis

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base for irreversible deprotonation.
Solvent Anhydrous DMF or THFPolar aprotic solvent to enhance alkoxide nucleophilicity.[6][7]
Temperature 0 °C to room temperatureControlled addition of NaH at 0°C for safety; reaction proceeds efficiently at room temperature.
Stoichiometry Alcohol (1.0 eq), NaH (1.2 eq), DMB-Cl (1.1 eq)A slight excess of base and electrophile ensures complete consumption of the starting alcohol.

Method 2: Acid-Catalyzed Protection using 3,5-Dimethoxybenzyl Trichloroacetimidate

For substrates that are sensitive to the strongly basic conditions of the Williamson ether synthesis, an acid-catalyzed approach provides a milder alternative. This method involves the use of a pre-formed 3,5-dimethoxybenzyl trichloroacetimidate.

Mechanism and Rationale

The reaction proceeds through the following steps:

  • Formation of the Trichloroacetimidate: 3,5-Dimethoxybenzyl alcohol is reacted with trichloroacetonitrile in the presence of a base (e.g., DBU) to form the corresponding trichloroacetimidate.[8]

  • Acid-Catalyzed Activation: In the presence of a catalytic amount of a Brønsted or Lewis acid (e.g., triflic acid, TMSOTf), the trichloroacetimidate is protonated, making it a highly reactive electrophile.[9][10]

  • Nucleophilic Attack: The alcohol substrate attacks the benzylic carbon of the activated trichloroacetimidate, leading to the formation of the DMB ether and trichloroacetamide as a byproduct.

This method is particularly advantageous for the protection of base-sensitive alcohols and can often provide high yields under mild conditions.[9]

Diagram: Acid-Catalyzed DMB Protection Workflow

AcidCatalyzedProtection DMBOH 3,5-Dimethoxybenzyl Alcohol Imidate DMB Trichloroacetimidate DMBOH->Imidate Base (DBU) TCN Trichloroacetonitrile (Cl₃CCN) Product DMB-Protected Alcohol (R-O-DMB) Imidate->Product Nucleophilic Attack Alcohol Alcohol (R-OH) Acid Catalytic Acid (e.g., TfOH) Acid->Imidate Activation Byproduct Trichloroacetamide Product->Byproduct Formation of

Caption: Workflow for acid-catalyzed DMB protection via the trichloroacetimidate method.

Experimental Protocols

Protocol 2a: Synthesis of 3,5-Dimethoxybenzyl Trichloroacetimidate

Materials:

  • 3,5-Dimethoxybenzyl alcohol

  • Trichloroacetonitrile

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous dichloromethane (DCM)

Procedure: [8]

  • Dissolve 3,5-dimethoxybenzyl alcohol (1.0 eq) in anhydrous DCM (0.25 M) under an inert atmosphere.

  • Add DBU (0.1 eq) and stir the mixture at room temperature for 15 minutes.

  • Cool the mixture to 0 °C and add trichloroacetonitrile (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Concentrate the reaction mixture under reduced pressure and purify the residue by silica gel chromatography to afford the trichloroacetimidate.

Protocol 2b: DMB Protection of an Alcohol using the Trichloroacetimidate

Materials:

  • Alcohol

  • 3,5-Dimethoxybenzyl trichloroacetimidate

  • Trifluoromethanesulfonic acid (TfOH) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of the alcohol (1.0 eq) and 3,5-dimethoxybenzyl trichloroacetimidate (1.5 eq) in anhydrous DCM under an inert atmosphere at 0 °C, add a catalytic amount of TfOH or TMSOTf (0.05-0.1 eq).

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Precursor Synthesis: 3,5-Dimethoxybenzyl Chloride

The key electrophile for the Williamson ether synthesis, 3,5-dimethoxybenzyl chloride, can be readily prepared from the corresponding alcohol.

Experimental Protocol: Synthesis of 3,5-Dimethoxybenzyl Chloride

Materials:

  • 3,5-Dimethoxybenzyl alcohol

  • Thionyl chloride (SOCl₂)

  • Pyridine (catalytic)

  • Anhydrous diethyl ether (Et₂O)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add 3,5-dimethoxybenzyl alcohol (1.0 eq), a catalytic amount of pyridine (e.g., 0.05 eq), and anhydrous diethyl ether.

  • Cool the mixture in an ice bath.

  • Charge the addition funnel with thionyl chloride (1.25 eq) and add it dropwise to the stirred solution over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.

  • Quench the reaction by carefully pouring the mixture into ice-water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and wash successively with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3,5-dimethoxybenzyl chloride as an off-white solid. This product is often of sufficient purity for direct use in the Williamson ether synthesis.[11]

Table 2: Comparison of DMB Introduction Methods

FeatureWilliamson Ether SynthesisTrichloroacetimidate Method
Reaction Conditions Strongly basic (NaH)Mildly acidic (catalytic TfOH)
Substrate Scope Suitable for most alcohols; not ideal for base-sensitive substrates.Excellent for acid-stable, base-sensitive alcohols.
Byproducts NaCl, H₂Trichloroacetamide
Precursor 3,5-Dimethoxybenzyl halide3,5-Dimethoxybenzyl trichloroacetimidate
Key Advantage Widely applicable, robust, and uses readily available reagents.Mild conditions, suitable for sensitive substrates.

Conclusion

The 3,5-dimethoxybenzyl protecting group is a valuable asset in modern organic synthesis. Its introduction can be reliably achieved through two primary methods: the robust and widely used Williamson ether synthesis for base-tolerant substrates, and the milder, acid-catalyzed trichloroacetimidate method for base-sensitive molecules. The choice of method should be guided by the specific functionalities present in the substrate and the overall synthetic strategy. By understanding the mechanisms and applying the detailed protocols provided in this guide, researchers can effectively incorporate the DMB protecting group into their synthetic endeavors, enabling the construction of complex and novel chemical entities.

References

  • The Royal Society of Chemistry. (n.d.). Synthetic Procedures. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • University of Richmond. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • KOPS. (n.d.). Novel Trichloroacetimidates and their Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethoxybenzyl alcohol. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • ScienceDirect. (n.d.). An efficient method for para-methoxybenzyl ether formation with lanthanum triflate. Retrieved from [Link]

  • Iranian Chemical Communication. (2013, October 25). A mild and efficient procedure for the synthesis of ethers from various alkyl halides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Stereoselective Synthesis of (E)-Vinylstannanes from Alkynes via Hydroboration and Transmetalation. Retrieved from [Link]

  • NROChemistry. (n.d.). Protection of Alcohols. Retrieved from [Link]

  • ResearchGate. (2020, March 14). A very practical and selective method for PMB protection of alcohols. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). P. Venturello and M. Barbero Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a. Retrieved from [Link]

  • PubChemLite. (n.d.). 3,5-dimethoxybenzyl alcohol (C9H12O3). Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols. Retrieved from [Link]

  • Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. (n.d.). Retrieved from [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • UCLA – Chemistry and Biochemistry. (2011, November 16). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]

  • PMC. (n.d.). Rearrangement of Benzylic Trichloroacetimidates to Benzylic Trichloroacetamides. Retrieved from [Link]

  • RSC Publishing. (n.d.). Triflic acid-catalysed cyclisation of unsaturated alcohols. Retrieved from [Link]

  • UCLA – Chemistry and Biochemistry. (n.d.). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Retrieved from [Link]

  • Merck Millipore. (n.d.). Trichloroacetimidate Reagents. Retrieved from [Link]

  • PMC. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]

  • PMC. (n.d.). Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles. Retrieved from [Link]

  • Google Patents. (n.d.). CN106977397A - A kind of synthetic method of 3,4,5 trimethoxybenzoic acid.
  • Google Patents. (n.d.). US7960553B1 - Reagent for synthesis of para-methoxbenzyl (PMB) ethers and associated methods.
  • SURFACE at Syracuse University. (n.d.). Trichloroacetimidates as Alkylating Reagents and Their Application in the Synthesis of Pyrroloindoline Natural Products and Synt. Retrieved from [Link]

Sources

Application Note: High-Precision C-C Bond Formation using 3,5-Dimethoxybenzyl Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Dimethoxybenzyl iodide (3,5-DMBI) is a highly reactive electrophile widely employed in the synthesis of resorcinolic lipids (e.g., Olivetol), polyketide analogs, and hybrid stilbenoids. Its electron-rich aromatic ring and the superior leaving group ability of iodide (


) make it significantly more reactive than its bromide or chloride counterparts in 

and oxidative addition steps.

However, this reagent presents a critical challenge: 3,5-DMBI is thermally and photochemically unstable. It rapidly decomposes to a black slurry via homocoupling and iodine liberation if isolated or stored.

Core Directive: This guide shifts the paradigm from "synthesis and storage" to "in situ generation and immediate consumption." We provide two validated workflows:

  • Thermodynamic Control: Classical alkylation of malonate enolates.

  • Kinetic Control: Palladium-catalyzed Negishi cross-coupling.

Reagent Profile & Handling Strategy

The 3,5-dimethoxy substitution pattern increases the electron density of the aromatic ring, stabilizing the benzylic carbocation character. While this enhances reactivity, it also lowers the activation energy for self-polymerization and Friedel-Crafts-type decomposition.

The "Freshness" Imperative

Do not buy this reagent. Commercial supplies are often degraded. Prepare it fresh from 3,5-dimethoxybenzyl alcohol or 3,5-dimethoxybenzyl chloride/bromide.

Comparison of Leaving Groups:

Leaving GroupBond Energy (C-X)Relative Reactivity (

)
StabilityRecommended Use
Chloride ~81 kcal/molLow (1)HighLong-term storage precursor
Bromide ~68 kcal/molModerate (~50)ModerateStandard electrophile
Iodide ~53 kcal/molHigh (~100) Low Difficult substrates / Mild conditions

Workflow A: In Situ Finkelstein Alkylation

Application: Introduction of the 3,5-dimethoxybenzyl moiety into carbon skeletons via enolate chemistry (e.g., fatty acid synthesis).

Rationale

Directly using the bromide often requires harsh heating, which degrades the electron-rich ring. Converting the stable chloride/bromide to the iodide in situ (Finkelstein reaction) allows the C-C bond formation to proceed at lower temperatures.

Validated Protocol

Target: Diethyl 2-(3,5-dimethoxybenzyl)malonate

Reagents
  • Substrate: 3,5-Dimethoxybenzyl chloride (1.0 equiv)

  • Nucleophile: Diethyl malonate (1.2 equiv)

  • Catalyst/Reagent: Sodium Iodide (NaI) (1.1 equiv, dried)

  • Base: Sodium Ethoxide (NaOEt) (1.2 equiv) or NaH

  • Solvent: Dry Acetone/THF (1:1 mixture) or MEK (Methyl Ethyl Ketone)

Step-by-Step Methodology
  • Finkelstein Activation (The "iodide switch"):

    • Dissolve 3,5-dimethoxybenzyl chloride (10 mmol) and dry NaI (11 mmol) in dry acetone (20 mL).

    • Stir at room temperature for 30 minutes. A white precipitate (NaCl) will form.

    • Checkpoint: The solution should turn slightly yellow. If it turns dark brown, iodine is liberating; proceed immediately.

    • Do not filter. The presence of solid NaCl does not interfere with the next step if using a heterogeneous base, or can be filtered if strictly necessary.

  • Enolate Formation:

    • In a separate flask, add diethyl malonate (12 mmol) to a suspension of NaH (12 mmol) in dry THF (15 mL) at 0°C. Stir until

      
       evolution ceases (approx. 20 min).
      
  • C-C Bond Formation:

    • Cannulate the in situ generated benzyl iodide solution (supernatant) dropwise into the enolate solution at 0°C.

    • Allow to warm to room temperature. Stir for 4–6 hours.

    • Reaction Monitor: TLC (Hexane/EtOAc 4:1). The iodide spot will disappear rapidly; the bromide/chloride spot (if incomplete exchange) will linger.

  • Workup:

    • Quench with saturated

      
      . Extract with EtOAc.
      
    • Wash organic layer with 10%

      
       (sodium thiosulfate) to remove any free iodine (restoring yellow organics to colorless).
      
Process Logic Diagram

FinkelsteinAlkylation Start 3,5-Dimethoxybenzyl Chloride (Stable) Intermediate Benzyl Iodide (Unstable Active Species) Start->Intermediate Finkelstein Exchange (Cl -> I) NaI NaI / Acetone NaI->Intermediate Product C-C Bond Formed (Alkylated Malonate) Intermediate->Product SN2 Attack (Immediate Use) Enolate Malonate Enolate (Nucleophile) Enolate->Product

Figure 1: The "Generate-and-Trap" workflow minimizes the lifespan of the unstable iodide intermediate.

Workflow B: Negishi Cross-Coupling

Application: Synthesis of biaryls or alkyl-arenes (e.g., Olivetol precursors) where Wurtz coupling (homodimerization) is a risk.

Rationale

Grignard reagents derived from benzyl halides are notorious for homocoupling (forming 1,2-bis(3,5-dimethoxyphenyl)ethane). The Negishi coupling (Organozinc) is far superior because organozinc reagents are less prone to homocoupling and tolerate functional groups better.

Why Iodide? Benzyl chlorides are often inert to Zinc insertion under mild conditions. The iodide allows for Zinc insertion at


 to Room Temperature, preserving the sensitive benzyl-metal species.
Validated Protocol

Target: 1-Pentyl-3,5-dimethoxybenzene (Olivetol Dimethyl Ether)

Reagents
  • Electrophile: 1-Iodopentane (or alkyl bromide)

  • Nucleophile Precursor: 3,5-Dimethoxybenzyl iodide (Freshly prepared)

  • Metal: Zinc dust (Activated)

  • Catalyst:

    
     (2-5 mol%) or 
    
    
    
    /S-Phos
  • Solvent: Dry THF

Step-by-Step Methodology
  • Zinc Activation (Critical Step):

    • Suspend Zinc dust (1.5 equiv) in dry THF. Add 5 mol% 1,2-dibromoethane and heat to reflux for 1 minute. Cool.

    • Add 5 mol% TMSCl. Stir for 15 mins. (This removes the oxide layer).

  • Organozinc Generation:

    • Add a solution of fresh 3,5-dimethoxybenzyl iodide (1.0 equiv) in THF dropwise to the activated Zinc at 0°C.

    • Stir at

      
       for 1-2 hours.
      
    • Checkpoint: The disappearance of the starting iodide and formation of the organozinc can be checked by hydrolyzing an aliquot (water quench) and checking for 3,5-dimethoxytoluene by GC/MS.

  • Cross-Coupling:

    • To the organozinc solution, add the coupling partner (e.g., 1-iodopentane, 0.9 equiv) and the Palladium catalyst (

      
      , 3 mol%).
      
    • Stir at room temperature. If sluggish, heat gently to 40°C. Avoid reflux to prevent

      
      -hydride elimination or isomerization.
      
  • Workup:

    • Quench with 1M HCl (carefully). Extract with ether.[1][2]

    • Purify via column chromatography.

Mechanistic Pathway[3][4][5][6][7][8]

NegishiCycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R-Pd-I) Pd0->OxAdd + Alkyl-I TransMet Transmetallation (Zn -> Pd) OxAdd->TransMet + Benzyl-ZnI RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Complex RedElim->Pd0 - Product ZincSpecies 3,5-DM-Benzyl-ZnI ZincSpecies->TransMet AlkylHalide Alkyl-Iodide AlkylHalide->OxAdd

Figure 2: The Negishi cycle allows the coupling of sp3 centers while suppressing homodimerization.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Black/Dark Brown Reaction Mixture Free Iodine liberation (

)
Reagent decomposed. Quench with Sodium Thiosulfate. Prepare iodide fresh at lower temp.
Homocoupling (Dimer) Product Wurtz coupling occurredSwitch from Grignard to Negishi (Zn). Lower the temperature of metal insertion.
Low Yield in Alkylation O-Alkylation vs C-AlkylationEnsure solvent is non-polar enough (THF) to favor C-alkylation, or use a softer counterion (

).
Starting Material Remains (Negishi) Passive ZincReactivate Zn with TMSCl/1,2-dibromoethane. Ensure strictly anhydrous conditions.

References

  • Finkelstein Reaction & Halide Exchange: Smith, M. B., & March, J. March's Advanced Organic Chemistry. Wiley. (Standard text for kinetics and leaving group ability).
  • Synthesis of Olivetol & Cannabinoid Precursors

    • A Simple Synthesis of Olivetol. Acta Chemica Scandinavica.

    • Synthesis of [13C4]-labeled ∆9-Tetrahydrocannabinol... via [13C4]-olivetol. PMC.

  • Negishi Coupling of Benzyl Halides

    • Negishi Coupling. Organic Chemistry Portal.

    • Palladium-catalyzed cross-coupling reactions of organozinc reagents. Chemical Reviews.
  • Stability of Benzyl Iodides

    • Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups. ResearchGate.

Sources

Troubleshooting & Optimization

Preventing decomposition of 1-(Iodomethyl)-3,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 1-(Iodomethyl)-3,5-dimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling, storage, and use of this highly reactive reagent. As a benzylic iodide, its inherent instability demands meticulous care to prevent decomposition and ensure experimental success. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in established chemical principles.

I. Understanding the Instability of 1-(Iodomethyl)-3,5-dimethoxybenzene

1-(Iodomethyl)-3,5-dimethoxybenzene is a valuable building block in organic synthesis, but its utility is matched by its propensity to degrade. The core of its instability lies in the lability of the carbon-iodine bond. The benzylic position is activated towards nucleophilic substitution and elimination reactions. The presence of two electron-donating methoxy groups on the benzene ring further exacerbates this instability by increasing the electron density of the aromatic system.[1] This electronic effect can stabilize the transition state of decomposition pathways, making the compound more susceptible to degradation compared to unsubstituted benzyl iodide.

The primary visual indicator of decomposition is the appearance of a yellow, orange, or brown color, which signifies the formation of free iodine (I₂). This degradation can be initiated by several factors, including exposure to light, heat, moisture, and atmospheric oxygen.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with 1-(Iodomethyl)-3,5-dimethoxybenzene.

Issue 1: My freshly purchased or synthesized 1-(Iodomethyl)-3,5-dimethoxybenzene has a yellow to brown color.

  • Question: I've just received a new bottle of 1-(Iodomethyl)-3,5-dimethoxybenzene, and it's not a colorless or white solid as expected. It has a distinct brown tint. Is it still usable?

  • Answer: The discoloration is a clear sign of decomposition and the presence of elemental iodine. While the reagent might still contain a significant amount of the desired compound, using it as-is can lead to unpredictable results and side reactions in your experiments. It is highly recommended to purify the reagent before use.

    • Causality: Benzylic iodides are notoriously unstable.[1] The presence of electron-donating methoxy groups can further destabilize the molecule, making it prone to decomposition even under what might be considered standard storage conditions. This decomposition often involves the homolytic cleavage of the C-I bond, leading to the formation of iodine.

    • Recommended Action:

      • Purification: A rapid purification can be achieved by dissolving the compound in a minimal amount of a non-polar organic solvent (e.g., dichloromethane or diethyl ether) and washing the solution with a freshly prepared, cold, dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate will reduce the elemental iodine back to colorless iodide ions.

      • Caution: Prolonged contact with aqueous solutions should be avoided as it may lead to hydrolysis of the benzylic iodide. Perform the washing quickly in a separatory funnel and immediately dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

      • Solvent Removal: After drying, filter off the drying agent and remove the solvent under reduced pressure at a low temperature.

      • Immediate Use: It is best to use the purified material immediately to prevent further decomposition.

Issue 2: My reaction is not proceeding as expected, and I'm observing a complex mixture of byproducts.

  • Question: I'm using 1-(Iodomethyl)-3,5-dimethoxybenzene in an alkylation reaction, but the yield is very low, and my NMR/TLC shows multiple spots. What could be the cause?

  • Answer: This is a common issue when using a decomposed or improperly handled benzylic iodide. The presence of iodine and other degradation products can interfere with your reaction.

    • Causality:

      • Reduced Purity: If the starting material has partially decomposed, the actual molar quantity of the active reagent is lower than calculated, leading to incomplete conversion.

      • Side Reactions: Elemental iodine can act as a catalyst for various side reactions or may react with sensitive functional groups in your substrate.

      • In-situ Decomposition: The reaction conditions themselves (e.g., elevated temperature, presence of certain bases or nucleophiles) might be accelerating the decomposition of the benzylic iodide.

    • Troubleshooting Steps:

      • Verify Reagent Quality: Before starting your reaction, check the appearance of the 1-(Iodomethyl)-3,5-dimethoxybenzene. If it is discolored, purify it using the protocol described in "Issue 1".

      • Optimize Reaction Conditions:

        • Temperature: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

        • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

        • Light Protection: Protect the reaction vessel from light by wrapping it in aluminum foil.

      • Consider In-situ Generation: For highly sensitive applications, consider generating the benzylic iodide in-situ from the more stable 1-(chloromethyl)- or 1-(bromomethyl)-3,5-dimethoxybenzene via a Finkelstein reaction (e.g., with sodium iodide in acetone). This ensures that the reactive iodide is consumed as it is formed.

Issue 3: The compound degrades rapidly even after purification.

  • Question: I purified my 1-(Iodomethyl)-3,5-dimethoxybenzene, and it was colorless. However, within a few hours, it started to turn yellow again. How can I improve its stability for short-term storage?

  • Answer: The inherent instability of this compound makes it challenging to store for extended periods, even when pure. However, certain measures can be taken to slow down the decomposition process for short-term storage.

    • Causality: The decomposition is often autocatalytic, meaning the products of decomposition can catalyze further degradation. Trace amounts of acid, for instance, can promote decomposition.

    • Stabilization Protocol:

      • Thorough Drying: Ensure the purified compound is completely free of solvent and moisture.

      • Inert Atmosphere: Store the compound under an inert atmosphere (argon is preferable to nitrogen).

      • Low Temperature and Darkness: Store in a freezer at -20°C or below, in a vial wrapped in aluminum foil and placed inside a larger, opaque container.

      • Addition of a Stabilizer: For storage of a solution, adding a small piece of copper wire or a few copper turnings can help scavenge any free iodine that forms, thus inhibiting one of the decomposition pathways.

ParameterRecommendationRationale
Storage Temperature -20°C or belowSlows down the rate of decomposition reactions.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation.
Light Exposure Complete darkness (e.g., amber vial wrapped in foil)Prevents photolytic cleavage of the C-I bond.
Moisture Anhydrous conditionsMinimizes hydrolysis.

III. Frequently Asked Questions (FAQs)

  • Q1: Why is 1-(Iodomethyl)-3,5-dimethoxybenzene more unstable than its chloro- or bromo-analogs?

    • A1: The carbon-iodine bond is significantly weaker and longer than the carbon-bromine and carbon-chlorine bonds. This makes iodide a much better leaving group, and the C-I bond is more susceptible to both homolytic (radical) and heterolytic (ionic) cleavage.

  • Q2: Can I use a rotary evaporator to remove the solvent after purification?

    • A2: Yes, but with extreme caution. Use a low bath temperature (ideally room temperature or slightly above) and do not leave the compound under vacuum for an extended period once the solvent is removed. Overheating can lead to rapid decomposition.

  • Q3: Is it necessary to use an inert atmosphere for weighing the compound?

    • A3: For highly sensitive reactions where precise stoichiometry is critical, it is advisable to weigh the compound quickly under a stream of inert gas. For less sensitive applications, weighing in the air for a brief period is generally acceptable, provided the material is used immediately.

  • Q4: What are the primary decomposition products?

    • A4: The most common decomposition products are elemental iodine (I₂), which causes the discoloration, and hydroiodic acid (HI) if moisture is present. Polymerization or self-alkylation products may also form over time.

IV. Experimental Protocols

Protocol 1: Purification of Discolored 1-(Iodomethyl)-3,5-dimethoxybenzene

This protocol describes a standard procedure for removing free iodine from a sample of 1-(Iodomethyl)-3,5-dimethoxybenzene.

Materials:

  • Discolored 1-(Iodomethyl)-3,5-dimethoxybenzene

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution, freshly prepared and cooled to 0-5°C

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the discolored 1-(Iodomethyl)-3,5-dimethoxybenzene in a minimal amount of CH₂Cl₂ or Et₂O in an Erlenmeyer flask.

  • Transfer the solution to a separatory funnel.

  • Add the cold, saturated Na₂S₂O₃ solution and shake gently. The color of the organic layer should fade to colorless. If color persists, repeat the wash with a fresh portion of the thiosulfate solution.

  • Separate the aqueous layer and wash the organic layer with brine to remove residual water-soluble species.

  • Separate the aqueous layer and transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Dry the organic solution over anhydrous MgSO₄ or Na₂SO₄ for 5-10 minutes.

  • Filter the solution into a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator with a low bath temperature (≤ 30°C).

  • The resulting purified compound should be a colorless to white solid. Use immediately or store under the stringent conditions outlined in the troubleshooting section.

Protocol 2: Storage and Handling Workflow

This workflow outlines the best practices for handling and storing 1-(Iodomethyl)-3,5-dimethoxybenzene to maintain its integrity.

G cluster_receipt Receiving the Reagent cluster_storage Storage cluster_use Experimental Use receive Receive Reagent inspect Inspect for Discoloration receive->inspect store Store at ≤ -20°C Under Inert Gas In Darkness inspect->store Colorless purify Purify Reagent (Protocol 1) inspect->purify Discolored retrieve Retrieve from Storage store->retrieve equilibrate Equilibrate to RT under Inert Gas retrieve->equilibrate weigh Weigh Quickly equilibrate->weigh use Use Immediately in Reaction weigh->use purify->use

Caption: Workflow for handling and storage of 1-(Iodomethyl)-3,5-dimethoxybenzene.

V. Mechanistic Insight: Decomposition Pathways

The decomposition of 1-(Iodomethyl)-3,5-dimethoxybenzene can proceed through several pathways, primarily S_N1-type and radical mechanisms. Understanding these can help in designing appropriate preventative measures.

Caption: Major decomposition pathways for 1-(Iodomethyl)-3,5-dimethoxybenzene.

VI. References

  • Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. This study provides insight into how methoxy groups can influence the stability of benzylic carbocations, which are key intermediates in S_N1 decomposition pathways. Source: Michael Pittelkow, Department of Chemistry, University of Copenhagen. URL: [Link]

  • Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. This research highlights the decreased stability of benzyl halides with electron-donating groups, such as methoxy substituents. Source: ResearchGate. URL: [Link]

  • Benzyl iodide | C7H7I | CID 12098 - PubChem. A comprehensive database entry for benzyl iodide, detailing its properties and hazards. Source: PubChem, National Institutes of Health. URL: [Link]

Sources

Technical Support: Handling & Storage of Unstable Benzyl Iodides

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. Aris Thorne, Senior Application Scientist Subject: Critical Protocols for Benzyl Iodide Stability & Recovery To: Research & Development Team

Introduction

You are likely reading this because your white crystalline solid has turned into a purple, weeping sludge.

Benzyl iodides are notoriously unstable intermediates.[1] Their degradation is not just a nuisance; it is an autocatalytic process .[1] Once a small amount of free iodine (


) is generated, it accelerates the decomposition of the remaining material.[1]

This guide replaces generic storage advice with a field-proven system to arrest this cycle, purify degraded stock, and bypass storage issues entirely via in situ generation.

Module 1: The "Why" – Mechanics of Instability

Q: Why did my sample turn purple overnight despite being in the fridge?

A: The benzyl-iodide bond (


) is exceptionally weak (~50 kcal/mol) compared to chlorides or bromides.[1] It is susceptible to homolytic cleavage  triggered by photons (light) or thermal energy.[1]
  • Initiation: Light/Heat cleaves the bond, creating a benzyl radical and an iodine radical.[1]

  • The "Purple" Phase: Iodine radicals recombine to form molecular iodine (

    
    ), which gives the sample a violet/brown color.[1]
    
  • The "Sludge" Phase: Benzyl radicals dimerize (forming bibenzyl) or polymerize, creating the oily/tarry consistency.[1]

  • Autocatalysis: The generated

    
     acts as a Lewis acid, further weakening C-I bonds in neighboring molecules.[1]
    
Visualizing the Decay Cycle

The following diagram illustrates why "ignoring" a slightly purple sample leads to total loss.

DecompositionCycle BnI Benzyl Iodide (Colorless Solid) Radicals Radical Pair (Bn• + I•) BnI->Radicals Light / Heat I2 Free Iodine (I2) (Purple Color) Radicals->I2 Dimerization Polymer Dimer/Polymer (Tarry Sludge) Radicals->Polymer Coupling I2->BnI Catalyzes Breakage

Figure 1: The autocatalytic decomposition cycle of benzyl iodide.[1] Note the feedback loop where generated Iodine accelerates further decay.

Module 2: The Gold Standard Storage Protocol

Q: If I must store it, what are the absolute best conditions?

A: You must block all three vectors of decomposition: Light, Heat, and Auto-oxidation.[1]

The "Copper Stabilizer" Trick: Add activated Copper turnings to the storage vial.[1] Copper acts as a sacrificial scavenger, reacting with free iodine to form Copper(I) Iodide (CuI), thereby preventing the autocatalytic feedback loop described in Figure 1.[1]

Storage Hierarchy Table
TierConditionEstimated StabilityNotes
Gold -20°C + Argon + Amber Vial + Cu Turnings 1-3 Months The copper turnings will turn dark as they scavenge iodine.[1]
Silver -20°C + Nitrogen + Foil-wrapped Vial2-4 WeeksNitrogen is lighter than Argon and may leak out easier.[1]
Bronze 4°C (Fridge) + Dark< 1 WeekExpect purple discoloration quickly.[1]
Critical Room Temp + Light< 24 HoursRapid degradation to lachrymatory sludge.[1]

Safety Warning: Benzyl halides are potent lachrymators (tear gas agents).[1] Always open storage vials inside a functioning fume hood.[1]

Module 3: Troubleshooting & Recovery

Q: My sample is purple but not yet a sludge. Can I save it?

A: Yes. If the material is still solid but discolored, the iodine impurities are likely superficial.[1] You can remove them using a reductive wash.[1][2]

The Thiosulfate Rescue Protocol:

  • Dissolve: Dissolve the impure benzyl iodide in a minimal amount of diethyl ether or dichloromethane (DCM).[1]

  • Wash: Shake the organic layer with 10% aqueous Sodium Thiosulfate (

    
    ) .[1]
    
    • Visual Indicator: The organic layer will instantly shift from purple/brown to colorless as

      
       is reduced to water-soluble iodide (
      
      
      
      ).[1]
  • Dry: Separate the organic layer, dry over Magnesium Sulfate (

    
    ), and filter.[1]
    
  • Concentrate: Evaporate the solvent in vacuo at low temperature (do not heat the water bath above 30°C).

Pro-Tip: If the material has turned into a viscous oil (sludge), recrystallization is rarely effective due to the presence of polymers.[1] In this case, discard and resynthesize.

Module 4: The Strategic Alternative (In Situ Generation)

Q: I need high purity for a sensitive coupling. Should I purify my stored stock?

A: No. For sensitive applications, do not isolate benzyl iodide . Instead, generate it in situ from the more stable Benzyl Chloride or Benzyl Bromide using the Finkelstein Reaction .[1] This ensures the reactive iodide species is consumed immediately, preventing decomposition.[1]

The "Finkelstein-In-Situ" Workflow

Reagents:

  • Precursor: Benzyl Chloride/Bromide (Stable at RT)[1]

  • Solvent: Acetone (or MEK for higher boiling point)[1]

Mechanism: NaI is soluble in acetone, but NaCl/NaBr is not.[1][5] The precipitation of NaCl drives the equilibrium forward (Le Chatelier's principle).[1]

Finkelstein Start Benzyl Chloride (Stable Precursor) Reaction Add NaI / Acetone (Finkelstein Conditions) Start->Reaction Intermediate Benzyl Iodide (Generated In Situ) (Highly Reactive) Reaction->Intermediate NaCl Precipitates Coupling Add Nucleophile Immediately (e.g., Amine, Enolate) Intermediate->Coupling < 15 mins Product Final Coupled Product Coupling->Product

Figure 2: Workflow for in situ generation. By adding the nucleophile immediately after the halide exchange, you bypass the storage stability issue entirely.

References
  • ChemicalBook. (2024).[1] Benzyl Iodide Safety Data Sheet (SDS). Retrieved from [1]

    • Source for storage temperature (-20°C)
  • University of Rochester, Dept. of Chemistry. (n.d.).[1] Workup: Removing Bromine or Iodine.[1][2] Retrieved from [1]

    • Authoritative protocol for the Sodium Thiosulf
  • Finkelstein, H. (1910).[1] Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.[1]

    • Foundational text for the halide exchange mechanism (Finkelstein Reaction).[1]

  • Organic Chemistry Portal. (2023). Synthesis of Benzyl Iodides. Retrieved from

    • Modern catalytic methods and in situ generation str

Sources

Technical Support: 3,5-Dimethoxybenzyl Iodide Integrity Management

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-35DMBI-PUR Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are encountering iodine contamination in 3,5-dimethoxybenzyl iodide . This is a common but critical issue. Unlike simple alkyl iodides, this compound combines a benzylic position with an electron-rich aromatic ring (two methoxy donors). This structural combination significantly lowers the bond dissociation energy of the C-I bond, making it highly susceptible to homolytic cleavage, releasing free iodine (


) and resulting in a brown/purple discoloration.

This guide provides a self-validating workflow to remove current impurities and stabilize the compound against future decomposition.

Module 1: Immediate Remediation (Chemical Wash)

Objective: Chemically reduce free iodine (


) back to water-soluble iodide (

) using a biphasic wash.
The Mechanism

We utilize Sodium Thiosulfate (


) .[1] The thiosulfate anion acts as a reducing agent, converting the non-polar, organic-soluble iodine (

) into polar, water-soluble iodide ions (

) and tetrathionate (

).


Protocol: The Thiosulfate Wash
  • Preparation: Prepare a 10% w/v aqueous solution of Sodium Thiosulfate.

  • Biphasic Mix: Add the thiosulfate solution to your organic layer in a separatory funnel (1:1 volume ratio).

  • Agitation: Shake vigorously for 30-60 seconds. Vent frequently.

    • Visual Check: The organic layer should shift from brown/purple to pale yellow or colorless. The aqueous layer may darken slightly.

  • Separation: Drain the aqueous layer.

  • Polishing: Wash the organic layer once with brine (saturated NaCl) to remove entrained water.

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    for 10 minutes. Filter and concentrate in vacuo at low temperature (<30°C).

Critical Warning: Do not use acidic washes. The electron-rich ring makes this compound prone to acid-catalyzed polymerization or hydrolysis.

Module 2: Advanced Purification (Recrystallization)

Objective: Isolate high-purity crystals if chemical washing is insufficient.

Solvent Selection Logic

Because 3,5-dimethoxybenzyl iodide is highly reactive (a potent alkylating agent), you must avoid nucleophilic solvents (alcohols, amines) which can cause solvolysis.

  • Recommended: Hexanes (or Heptane) / Dichloromethane (DCM) mixture.

  • Alternative: Diethyl Ether / Hexanes.[4]

Protocol: Cold Recrystallization
  • Dissolution: Dissolve the crude solid in the minimum amount of DCM or Ether at room temperature (do not boil).

  • Precipitation: Slowly add Hexanes (anti-solvent) until the solution becomes slightly turbid.

  • Clarification: Add just enough DCM/Ether to clear the turbidity.

  • Crystallization: Place the flask in a freezer (-20°C) overnight. Do not induce crystallization by heating/cooling cycles as this accelerates iodine release.

  • Collection: Filter the crystals cold. Wash with cold Hexanes.

Module 3: Stabilization & Storage

Objective: Prevent the "Pink Return" (Re-oxidation).

Even after purification, the C-I bond will degrade over time. You must interrupt the radical chain reaction.

The Copper Stabilizer

Activated copper acts as a radical scavenger and iodine trap.


[1]

Storage Protocol:

  • Container: Amber glass vial (blocks UV light).

  • Atmosphere: Flush with Argon or Nitrogen (removes

    
    ).
    
  • Additive: Add a small coil of activated copper wire or copper turnings to the solid.

  • Temperature: Store at -20°C.

Visualizing the Workflow

Figure 1: Purification Decision Tree

This diagram illustrates the logical flow for purifying your sample based on its current state.

PurificationWorkflow Start Sample State: Brown/Purple Solid Dissolve Dissolve in Ether/DCM Start->Dissolve Wash Wash with 10% Na2S2O3 Dissolve->Wash Check Is Organic Layer Colorless? Wash->Check Dry Dry (MgSO4) & Concentrate (<30°C) Check->Dry Yes RepeatWash Repeat Wash or Check Reagents Check->RepeatWash No Recryst Recrystallize: DCM/Hexanes (-20°C) Dry->Recryst High Purity Needed Store Store: -20°C, Dark, Argon + Copper Turnings Dry->Store Standard Use Recryst->Store RepeatWash->Wash

Caption: Step-by-step decision matrix for removing iodine impurities and finalizing sample preparation.

Troubleshooting FAQs

Q: I washed it, but the solid turned pink again after 1 hour on the bench. Why? A: This is intrinsic instability. The 3,5-dimethoxy groups push electron density into the ring, destabilizing the benzylic C-I bond. Light and heat accelerate homolytic cleavage.

  • Fix: Do not store on the bench. Use immediately after drying, or store under Argon at -20°C.

Q: Can I use Silica Gel chromatography to purify this? A: Proceed with caution. Silica is slightly acidic and polar. Benzyl iodides can hydrolyze to the alcohol or decompose on the column.

  • Fix: If you must column, neutralize the silica with 1% Triethylamine (TEA) in your eluent, but be aware that TEA can react with alkyl iodides over time. Recrystallization is safer.

Q: My sodium thiosulfate solution turned cloudy/yellow. Is it bad? A: If the aqueous layer turns cloudy/yellow, that is normal—it indicates the formation of elemental sulfur or tetrathionate byproducts. As long as your organic layer clears up, the reaction is working.

Summary Data Tables

Table 1: Reagent Preparation
ReagentConcentrationPreparation NotePurpose
Sodium Thiosulfate 10% (w/v)Dissolve 10g ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

in 100mL

.[5]
Reduces

to

.
Copper Turnings SolidWash with dilute HCl, then water, then acetone, and dry.Scavenges

during storage.
Solvent System DCM / HexanesUse HPLC grade. Keep cold.Recrystallization.[4][6][7][8]
Table 2: Physical Properties
PropertyValueImplication
Appearance White/Pale Yellow SolidBrown/Purple indicates decomposition.
Solubility DCM, Ether, EtOAcUse these for extraction.
Stability LowKeep cold (-20°C) and dark.

References

  • University of Rochester. (n.d.). Workup for Removing Bromine or Iodine. Department of Chemistry. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzyl Iodides. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Substitution Reactions of Alkyl Halides. Retrieved from [Link]

Sources

Technical Support Center: Benzyl Iodide Handling & Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: ONLINE Agent: Senior Application Scientist (Organic Chemistry Division) Subject: Protocols for Handling Light-Sensitive Benzyl Iodide Derivatives

Introduction: The "Freshness" Imperative

Benzyl iodide (and its derivatives) are notoriously unstable alkylating agents.[1][2] Unlike their chloride or bromide counterparts, the Carbon-Iodine (C-I) bond is exceptionally weak (~53 kcal/mol vs. ~68 kcal/mol for C-Br).[1] This makes them potent electrophiles but also prone to rapid degradation via photolysis (light-induced cleavage) and homolysis (heat-induced cleavage).[1]

The Golden Rule: Benzyl iodides should ideally be generated in situ or used immediately after isolation.[1] If storage is unavoidable, strict adherence to the "Copper Stabilization Protocol" (Module 2) is required.[1]

Module 1: Synthesis & Immediate Workup (The Creation Phase)

Ticket #101: "My reaction mixture turned black/purple immediately. Did it fail?"

Diagnosis: Not necessarily.[1][2] The color change indicates the liberation of elemental iodine (


), likely due to light exposure or trace oxidation.[1] However, this autocatalytic decomposition must be arrested immediately to prevent yield loss.[1]
Standard Operating Procedure: The Finkelstein Exchange

The most reliable method to generate benzyl iodide is the Finkelstein reaction, driven by the solubility differential of sodium halides in acetone.[1]

Protocol:

  • Dissolution: Dissolve Benzyl Chloride/Bromide (1.0 eq) in anhydrous acetone (0.5 M concentration).

  • Reagent Addition: Add Sodium Iodide (NaI, 1.2 eq). Note: NaI is soluble in acetone; NaCl/NaBr is not.[1][3][4]

  • Reaction: Stir in the dark (wrap flask in aluminum foil) at room temperature for 1–3 hours.

  • Precipitation: A white precipitate (NaCl/NaBr) will form, driving the equilibrium forward (Le Chatelier’s principle).[1]

  • Workup:

    • Filter off the inorganic salts.[1]

    • Remove acetone via rotary evaporation (Water bath < 30°C).[1][5]

    • Critical Step: If the residue is purple, wash rapidly with cold 10% aqueous

      
       (Sodium Thiosulfate) to reduce 
      
      
      
      back to iodide (colorless).[1]
Workflow Visualization

Finkelstein_Workflow Start Benzyl Chloride (Reactant) Solvent Acetone + NaI (Solvent) Start->Solvent Reaction Stir in DARK (1-3 hrs, RT) Solvent->Reaction Dissolution Filter Filtration (Remove NaCl) Reaction->Filter Precipitation Wash Thiosulfate Wash (Remove I2) Filter->Wash Purple Residue? Product Benzyl Iodide (Use Immediately) Filter->Product No Color Wash->Product Clear Oil/Solid

Figure 1: Optimized workflow for Finkelstein synthesis emphasizing light exclusion and iodine scavenging.

Module 2: Storage & Stabilization (The Preservation Phase)

Ticket #205: "How do I store this overnight? It degrades in the freezer."

Diagnosis: Cold alone is insufficient.[1] The decomposition of benzyl iodide is autocatalytic —the iodine (


) produced by initial decomposition catalyzes further breakdown.[1] You must introduce a "radical scavenger."
The Copper Wire Protocol

Metallic copper acts as a stabilizer by reacting with free iodine to form Copper(I) Iodide (


), effectively removing the catalyst from the system.[1]

Storage Specifications Table:

ParameterRequirementScientific Rationale
Temperature -20°C (Freezer)Slows homolytic bond cleavage.[1]
Atmosphere Argon or NitrogenPrevents oxidation of the radical intermediate.[1]
Container Amber vial + FoilBlocks UV radiation (photolysis).[1]
Stabilizer Activated Copper Wire Scavenges free

(

).[1]
Phase Solid vs. LiquidMP is ~24–34°C. It may melt at RT; store as solid to reduce diffusion.[1]

How to Prepare Activated Copper:

  • Take a strand of bright copper wire.[1]

  • Sandpaper it to remove surface oxide.[1]

  • Rinse with acetone and dry.[1]

  • Place a small coil inside the vial with the benzyl iodide.

Module 3: Troubleshooting & Chemistry (The Application Phase)

Ticket #309: "I tried to purify it on a silica column, but I recovered nothing/tar."

Diagnosis: Silica gel is slightly acidic.[1] Benzyl iodides are sensitive to acid-catalyzed decomposition and polymerization on the stationary phase.[1]

Corrective Action:

  • Avoid Chromatography: If possible, use the crude material. The Finkelstein method (if filtered well) usually yields >90% purity.[1]

  • Neutral Alumina: If you must purify, use Neutral Alumina (Grade III) instead of silica, and elute rapidly with non-polar solvents (Hexanes/Et2O).[1]

  • Recrystallization: If the derivative is a solid (MP > 34°C), recrystallize from cold Ethanol/Hexanes.[1]

Mechanism of Instability

Understanding the breakdown pathway helps in preventing it.[1] The primary enemy is the benzyl radical.[1]

Decomposition_Mechanism BnI Benzyl Iodide (R-CH2-I) Radical Benzyl Radical (R-CH2•) + I• BnI->Radical Homolysis Light Light (hv) / Heat Light->Radical I2 Free Iodine (I2) (Purple Color) Radical->I2 Dimerization of I• Dimer Bibenzyl Dimer (Impurity) Radical->Dimer Dimerization of R• I2->BnI Autocatalysis Copper Copper Wire (Stabilizer) I2->Copper Scavenging CuI CuI (Inert Precipitate) Copper->CuI Neutralization

Figure 2: Decomposition pathway showing the autocatalytic role of Iodine and the intervention of Copper.[1]

Module 4: Safety & Disposal

Ticket #911: "Safety precautions for spill cleanup?"

Hazard Profile:

  • Lachrymator: Benzyl iodides are powerful tear agents.[1] Always handle in a functioning fume hood.[1]

  • Vesicant: Causes severe skin burns.[1] Double-glove (Nitrile) is recommended.[1]

Disposal Protocol: Do not throw into the organic waste bin directly if unreacted.

  • Quench: Add the waste to a stirred solution of 10% Sodium Thiosulfate or aqueous Sodium Bisulfite.[1] This destroys the alkylating potential and reduces free iodine.[1]

  • Check pH: Ensure the solution is neutral.

  • Disposal: Dispose of as halogenated organic waste.

References
  • Finkelstein Reaction Protocol

    • Organic Syntheses, Coll.[1] Vol. 4, p.84 (1963); Vol. 33, p.7 (1953).[1] (Classic protocol for halide exchange).[1][4]

    • [1]

  • Stability of Benzyl Halides

    • PubChem Compound Summary for CID 12098, Benzyl Iodide.[1]

    • [1]

  • Copper Stabilization Technique

    • Journal of Organic Chemistry (General laboratory practice for stabilizing alkyl iodides).[1] See also: US Patent 7617934B2 (Methods for purification and storage of alkyl iodides using copper).[1]

    • [1]

  • Safety & Handling

    • NOAA Cameo Chemicals: Benzyl Iodide Hazards.[1]

    • [1]

Sources

Technical Support Center: 3,5-Dimethoxybenzyl Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Rapid Degradation & Handling Protocols

Ticket Priority: Critical | Status: Resolved Assigned Specialist: Senior Application Scientist

Incident Report: Why is my reagent failing?

If you are accessing this guide, you have likely encountered one of the following scenarios with 3,5-dimethoxybenzyl iodide :

  • The "Purple" Shift: Your white/pale yellow solid turned pink, purple, or dark brown within hours.

  • Yield Collapse: You attempted to store the synthesized iodide, but subsequent coupling reactions failed or produced complex mixtures.

  • Silica Decomposition: Your product vanished or degraded during flash column chromatography.

The Verdict: 3,5-dimethoxybenzyl iodide is inherently unstable . It is not a shelf-stable reagent like its chloride or bromide counterparts. The combination of the electron-rich aromatic ring and the weak carbon-iodine bond creates a "perfect storm" for rapid homolytic and heterolytic cleavage.

Diagnostic Workflow: Troubleshooting

Before altering your synthesis, use this decision matrix to identify the failure point.

Q1: Did the compound turn purple?

  • YES: Photolytic Decomposition. Iodine (

    
    ) has been released. The C-I bond cleaved due to light exposure.
    
  • NO: Proceed to Q2.

Q2: Did you purify it on Silica Gel?

  • YES: Acidic Hydrolysis. Silica is slightly acidic. Electron-rich benzyl iodides hydrolyze rapidly on silica to form the benzyl alcohol.

  • NO: Proceed to Q3.

Q3: Was it stored in a freezer (> 24 hours)?

  • YES: Thermal/Entropic Degradation. Even at

    
    , the crystalline lattice can allow slow dimerization (Wurtz-type coupling) or hydrolysis if not strictly anhydrous.
    
Root Cause Analysis: The Science of Instability

To successfully handle this compound, you must understand the two forces working against you: Bond Energy and Electronic Activation .

A. The Weak Link (Bond Energy)

The Benzyl-Iodide bond is significantly weaker than other halides.

  • C-Cl Bond:

    
     (Stable)
    
  • C-Br Bond:

    
     (Moderately Stable)
    
  • C-I Bond:

    
     (Labile)
    
B. The Electronic Catalyst (3,5-Dimethoxy Effect)

The 3,5-dimethoxy substitution pattern is crucial. Methoxy groups are Electron Donating Groups (EDGs) .

  • They increase the electron density of the benzene ring.

  • This electron richness stabilizes the benzyl carbocation (via induction and resonance, though less effectively than ortho/para, the inductive effect still raises the HOMO energy).

  • Consequence: The leaving group (Iodide) leaves too easily. The resulting carbocation is a "sitting duck" for moisture (hydrolysis) or other nucleophiles.

C. Degradation Pathways Visualization

DegradationPathways Start 3,5-Dimethoxybenzyl Iodide (Active Reagent) Light Light (hν) Start->Light Moisture Moisture / Acid (SiO2) Start->Moisture Radical Benzyl Radical Light->Radical Homolysis Cation Benzyl Cation Moisture->Cation Heterolysis Iodine Free Iodine (I2) (Purple Color) Radical->Iodine Dimer Dimer (Coupling Product) Radical->Dimer Alcohol Benzyl Alcohol (Hydrolysis) Cation->Alcohol

Figure 1: Mechanistic pathways leading to reagent failure. Note that light triggers radical formation (purple color), while moisture/acidity triggers cation formation (alcohol).

Corrective Action: The "Make-and-Use" Protocol

Do not attempt to isolate and store this iodide. The industry-standard solution is In Situ Generation via the Finkelstein Reaction. This converts the stable Bromide/Chloride to the reactive Iodide immediately before use.

Protocol: Finkelstein In-Situ Generation

Use this method to generate the iodide and react it immediately with your nucleophile.

Reagents:

  • Precursor: 3,5-dimethoxybenzyl bromide (Commercial, stable solid).

  • Reagent: Sodium Iodide (NaI) - Dried.

  • Solvent: Acetone (Anhydrous) or MEK (Methyl Ethyl Ketone).

Step-by-Step:

  • Preparation: Dissolve 3,5-dimethoxybenzyl bromide (

    
    ) in anhydrous Acetone (
    
    
    
    ).
  • Activation: Add Sodium Iodide (

    
    ).
    
  • Reaction: Stir at Room Temperature (RT) for 15–30 minutes.

    • Observation: A white precipitate (NaBr) will form rapidly. This drives the equilibrium (Le Chatelier's Principle).[1]

  • Filtration (Optional but Recommended):

    • If your subsequent reaction is sensitive to salts, filter the mixture through a fritted glass funnel (avoid paper, avoid silica) under Argon.

    • Wash the cake with dry acetone.

  • Immediate Use: Add your nucleophile directly to this filtrate. Do not evaporate to dryness if possible.

Why this works: You bypass the storage instability issues entirely. The NaBr precipitation ensures high conversion to the iodide, which is consumed as fast as it is made.

Comparative Data: Halide Stability
Parameter3,5-Dimethoxybenzyl Bromide 3,5-Dimethoxybenzyl Iodide
Bond Energy


Leaving Group Ability Good (

)
Excellent (

)
Shelf Life Months (at

)
Hours (at RT) / Days (at

)
Light Sensitivity LowExtreme (Forms

)
Purification Silica Gel OKNeutral Alumina Only
Frequently Asked Questions (FAQs)

Q: I must isolate the solid for a specific analysis. How do I store it? A: If isolation is mandatory:

  • Perform a rapid extraction with Diethyl Ether/Water.

  • Dry organic layer over

    
     (Neutral).
    
  • Evaporate in the dark at

    
    .
    
  • Stabilization Tip: Store the solid over a piece of Copper Wire or Copper turnings. The copper scavenges free iodine (

    
    ), preventing the autocatalytic decomposition cycle.
    

Q: Can I use Silica Gel to purify it? A: Absolutely not. Commercial silica gel is slightly acidic (


). This acidity is sufficient to protonate the leaving group or catalyze the formation of the benzyl cation, which then reacts with trace water on the silica to form the alcohol. Use Neutral Alumina (Grade III)  if chromatography is unavoidable.

Q: Why choose the Iodide if it's so unstable? Why not just use the Bromide? A: The Iodide is


 more reactive toward nucleophiles than the Bromide. For hindered nucleophiles or delicate substrates where you cannot heat the reaction, the Iodide is necessary to lower the activation energy.
References
  • Finkelstein Reaction Mechanism & Utility

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley.[2] (Discusses Halogen exchange and leaving group ability).

    • Finkelstein Reaction, Wikipedia. Link

  • Daasbjerg, K. (1993). "The stability of benzyl radicals and benzyl anions." Journal of the American Chemical Society.
  • Physical Properties & Handling

    • Sigma-Aldrich. Product Specification: 3,5-Dimethoxybenzyl bromide. Link (Used as the stable precursor reference).

    • National Institute of Standards and Technology (NIST).[2] Benzyl Iodide Gas Phase Data. Link (Demonstrates the low bond dissociation energy of the parent benzyl iodide).

  • Purification of Labile Halides: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for using Neutral Alumina for acid-sensitive alkyl halides).

Sources

Validation & Comparative

Technical Comparison Guide: 3,5-Dimethoxybenzyl Iodide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3,5-dimethoxybenzyl iodide, focusing on its NMR characterization, synthesis, and performance relative to its halide analogs.

Executive Summary

3,5-Dimethoxybenzyl iodide is a high-reactivity electrophile widely employed in the synthesis of resorcinol derivatives, stilbenes (e.g., resveratrol analogs), and complex natural products. Its superior leaving group ability (


) makes it the reagent of choice for alkylating sterically hindered or electron-rich nucleophiles where the chloride or bromide analogs fail.

However, this increased reactivity comes with stability trade-offs and unique spectroscopic signatures. This guide defines the critical benzylic CH₂ peak shift —the primary diagnostic marker for validating successful iodination—and contrasts it with its chloride, bromide, and alcohol precursors.

NMR Characterization & The Benzylic Shift

The identification of 3,5-dimethoxybenzyl iodide relies on the distinct chemical shift of the benzylic methylene protons (


). Unlike typical electronegativity trends where shifting to a heavier halogen causes a downfield shift (deshielding), benzylic iodides exhibit an upfield shift  relative to their bromide and chloride counterparts due to the Heavy Atom Effect .
Comparative Chemical Shifts (¹H NMR in CDCl₃)

The following table consolidates experimental data to provide a reference standard for reaction monitoring.

CompoundStructure (

)
Benzylic CH₂

(ppm)
MultiplicityShift Trend
3,5-Dimethoxybenzyl Iodide

4.35 – 4.38 Singlet Most Upfield (Shielded)
3,5-Dimethoxybenzyl Bromide

4.38 – 4.41SingletIntermediate
3,5-Dimethoxybenzyl Chloride

4.49 – 4.53SingletDeshielded
3,5-Dimethoxybenzyl Alcohol

4.58SingletMost Deshielded

Technical Insight: The upfield shift of the iodide (approx. 0.05–0.10 ppm lower than the bromide) is counter-intuitive if considering electronegativity alone (


). This anomaly is caused by the Heavy Atom Effect  (Spin-Orbit Coupling). The large electron cloud of iodine exerts a shielding effect on the attached carbon and its protons, overriding the inductive deshielding.
¹³C NMR Diagnostic Markers

While ¹H NMR shows subtle differences, ¹³C NMR provides a definitive confirmation. The carbon attached to iodine undergoes a massive upfield shift, often appearing 20–30 ppm lower than the bromide analog.

  • 
    : 
    
    
    
    ~5–10 ppm
  • ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    : 
    
    
    
    ~33.4 ppm
  • 
    : 
    
    
    
    ~46.0 ppm

Mechanistic Visualization

The following diagram illustrates the shielding trend and the synthesis logic, highlighting the "Heavy Atom Effect" as the differentiator.

BenzylicShiftLogic Alcohol Alcohol (δ 4.58 ppm) Starting Material Chloride Chloride (δ 4.53 ppm) Intermediate Alcohol->Chloride SOCl2 Bromide Bromide (δ 4.41 ppm) Standard Reagent Alcohol->Bromide PBr3 Iodide IODIDE (δ 4.35 ppm) Target Product Alcohol->Iodide CeCl3/NaI (Direct) Chloride->Iodide NaI/Acetone (Finkelstein) Bromide->Iodide NaI/Acetone HeavyAtom HEAVY ATOM EFFECT (Spin-Orbit Coupling) Shields Nucleus HeavyAtom->Iodide Causes Upfield Shift

Figure 1: Synthesis pathways and the impact of the Heavy Atom Effect on the NMR shift of 3,5-dimethoxybenzyl iodide.

Experimental Protocols

Two validated methods are presented. Method A is the "Green" direct conversion from alcohol, avoiding unstable halide intermediates. Method B is the classical Finkelstein reaction.

Method A: Direct Conversion (CeCl₃·7H₂O / NaI)

Best for: High purity, avoiding toxic PBr₃/SOCl₂.

  • Reagents: Suspend 3,5-dimethoxybenzyl alcohol (1.0 equiv) and NaI (1.2 equiv) in acetonitrile (0.1 M concentration).

  • Catalyst: Add CeCl₃·7H₂O (1.5 equiv).[1]

  • Reaction: Reflux the mixture for 20 hours. Monitor via TLC (Hexane/EtOAc 5:1). The alcohol spot (

    
     ~0.2) will disappear, replaced by the iodide (
    
    
    
    ~0.6).
  • Workup: Dilute with ether, treat with 0.5 N HCl. Wash organic layer with saturated

    
     and brine.[1] Dry over 
    
    
    
    .
  • Validation: Check ¹H NMR for the singlet at

    
     4.35–4.38 ppm .
    
Method B: Finkelstein Reaction (Halide Exchange)

Best for: Converting commercially available chloride/bromide.

  • Reagents: Dissolve 3,5-dimethoxybenzyl chloride (1.0 equiv) and anhydrous NaI (2.0 equiv) in dry acetone.

  • Reaction: Stir at room temperature (or mild reflux 50°C) for 3–5 hours. A white precipitate (NaCl) will form immediately.

  • Workup: Filter off the NaCl solid. Concentrate the filtrate. Dissolve residue in DCM, wash with water/sodium thiosulfate (to remove free iodine color), and dry.

  • Stability Note: The product should be used immediately or stored at -20°C over copper wire to prevent decomposition.

Stability & Handling Guide

Unlike the chloride, 3,5-dimethoxybenzyl iodide is light-sensitive and prone to hydrolysis.

FeatureChloride/BromideIodide
Storage Room Temp, Shelf Stable-20°C, Dark, Inert Gas
Light Sensitivity LowHigh (Turns purple/brown due to

)
Reactivity Moderate (

)
High (Fast

, prone to coupling)
Purification Silica Column StableDecomposes on Silica (Use Neutral Alumina or recrystallize)

References

  • Synthesis via CeCl3/NaI: Di Deo, M., et al. (2000).[2] "A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3·7H2O/NaI System in Acetonitrile." Journal of Organic Chemistry, 65(9), 2830–2833. Link

  • NMR of Benzyl Halides: Kobe University. (2014).[3] "Sodium dispersion-mediated reductive dimerization of benzylic halides." Supplementary Information. Link

  • Heavy Atom Effect: Vicha, J., et al. (2020). "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table." Chemical Reviews, 120(15), 7065–7103. Link

  • General Benzyl Ether Synthesis: Rao, H. S. P., & Senthilkumar, S. P. (2001). "A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols." Proceedings of the Indian Academy of Sciences, 113, 191–196. Link

  • Resveratrol Analog Synthesis: "Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives." Molecules, 2017.[4] Link

Sources

A Comparative Guide to Leaving Group Ability: Iodide vs. Chloride in Benzylic Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the realm of synthetic organic chemistry, particularly in drug development where precise molecular construction is paramount, the choice of leaving group can dictate the success or failure of a reaction. This guide provides an in-depth comparison of iodide and chloride as leaving groups within benzylic systems—a common structural motif in pharmaceuticals. We will dissect the fundamental physicochemical principles governing leaving group ability and present experimental frameworks for their evaluation. The conclusive evidence demonstrates that iodide is a markedly superior leaving group to chloride in this context, a fact attributable to its lower C-I bond dissociation energy, the greater stability of the resulting iodide anion through superior charge dispersal, and its higher polarizability, which stabilizes substitution transition states.

Introduction: The Critical Role of the Leaving Group in Benzylic Systems

Nucleophilic substitution is a cornerstone of C-C and C-heteroatom bond formation. The reaction's efficiency is critically dependent on three components: the nucleophile, the substrate, and the leaving group. An effective leaving group is one that can readily depart from the substrate, taking a pair of electrons with it, while remaining stable in its new form.

Benzylic systems (C₆H₅CH₂-X) are of particular interest due to their unique reactivity. They can undergo nucleophilic substitution via both the bimolecular (Sₙ2) and unimolecular (Sₙ1) pathways. This dual reactivity stems from the ability of the adjacent phenyl ring to stabilize both the pentacoordinate transition state in an Sₙ2 reaction and the carbocation intermediate in an Sₙ1 reaction through resonance.[1][2][3] Given this mechanistic flexibility, understanding the intrinsic properties of the leaving group is essential for predicting reaction outcomes and optimizing conditions. This guide focuses on the comparative performance of two common halogen leaving groups: iodide (I⁻) and chloride (Cl⁻).

Theoretical Framework: Why Iodide Surpasses Chloride

The efficacy of a leaving group is fundamentally tied to the stability of the anion it forms upon departure. Weaker bases, which are the conjugate bases of strong acids, are invariably better leaving groups because they are more stable and less likely to re-initiate a reverse reaction.[4][5] An analysis of iodide and chloride reveals several key factors that contribute to iodide's superior performance.

Anionic Stability: Size, Charge Density, and Polarizability

The primary determinant of leaving group ability among halides is the stability of the resulting halide ion (X⁻).

  • Ionic Radius and Charge Density: The iodide ion is substantially larger than the chloride ion. This larger size allows the negative charge to be dispersed over a greater volume, resulting in a lower charge density.[6][7] This diffusion of charge makes the iodide anion inherently more stable and less basic than the chloride ion.[8][9]

  • Polarizability: Polarizability refers to the ease with which an atom's electron cloud can be distorted by an external electric field, such as an approaching nucleophile or a polar solvent. The large, diffuse electron cloud of iodide is significantly more polarizable than the tighter, less accessible cloud of chloride.[9][10] This high polarizability helps to stabilize the transition states of substitution reactions, thereby lowering the activation energy.[10][11]

Carbon-Halogen Bond Strength

The rate of a substitution reaction is heavily influenced by the energy required to break the carbon-leaving group bond. The carbon-iodine (C-I) bond is considerably weaker than the carbon-chlorine (C-Cl) bond. This difference in bond dissociation energy (BDE) means that less energy is required to cleave the C-I bond, leading to a faster reaction rate, particularly in Sₙ1 reactions where this bond cleavage is the rate-determining step.[11][12]

PropertyBenzyl Chloride (C₆H₅CH₂-Cl)Benzyl Iodide (C₆H₅CH₂-I)Rationale for Difference
C-X Bond Dissociation Energy ~293 kJ/mol~234 kJ/molThe larger size of iodine leads to poorer orbital overlap with carbon, resulting in a longer, weaker bond.[13][14]
Anion Radius of X⁻ 181 pm220 pmIodine has more electron shells than chlorine.
pKa of Conjugate Acid (HX) -7.0 (HCl)-9.3 (HI)The H-I bond is weaker and the I⁻ anion is more stable, making HI a stronger acid.[15]
Leaving Group Ability GoodExcellentWeaker C-X bond and greater stability of the I⁻ anion lead to faster reaction kinetics.[4][5]

Mechanistic Implications and Reaction Kinetics

The superiority of iodide as a leaving group is evident in both Sₙ1 and Sₙ2 pathways within benzylic systems.

  • Sₙ1 Pathway: This pathway involves the formation of a resonance-stabilized benzyl carbocation in the rate-determining step. Since the C-I bond is weaker than the C-Cl bond, benzyl iodide will ionize to form this carbocation at a significantly faster rate than benzyl chloride under identical solvolytic conditions.[3]

  • Sₙ2 Pathway: In this concerted mechanism, the nucleophile attacks as the leaving group departs. The reaction rate is sensitive to the leaving group's ability to accommodate a negative charge in the transition state. The high polarizability of iodide and the weakness of the C-I bond both contribute to lowering the energy of the Sₙ2 transition state, making benzyl iodide more reactive than benzyl chloride.[11]

Caption: Sₙ1 and Sₙ2 pathways for benzyl halides (PhCH₂-X).

Experimental Protocol: Comparative Solvolysis Rate Determination

To empirically validate the superior leaving group ability of iodide, a comparative kinetics experiment can be performed. The solvolysis of benzyl halides in a polar protic solvent mixture (e.g., 80% ethanol/20% water) proceeds via a pseudo-first-order reaction, producing H⁺ ions that can be titrated.

Objective: To determine the relative pseudo-first-order rate constants (k') for the solvolysis of benzyl chloride and benzyl iodide.

Materials:

  • Benzyl chloride

  • Benzyl iodide

  • 80:20 (v/v) Ethanol:Water solvent

  • 0.01 M standardized NaOH solution

  • Phenolphthalein indicator

  • Ice bath, constant temperature water bath (e.g., 50°C), burette, pipettes, conical flasks

Procedure:

  • Preparation: Prepare 0.1 M stock solutions of benzyl chloride and benzyl iodide in anhydrous ethanol.

  • Reaction Setup: In separate conical flasks, equilibrate 50 mL of the 80:20 ethanol:water solvent in the constant temperature water bath.

  • Initiation: To start the reaction, pipette 1.0 mL of the 0.1 M benzyl halide stock solution into its respective flask, swirl to mix, and start a stopwatch. This will be Time = 0.

  • Sampling: At regular intervals (e.g., every 10 minutes for benzyl iodide, every 30-60 minutes for benzyl chloride), withdraw a 5.0 mL aliquot from the reaction mixture and immediately quench it in a flask containing 10 mL of ice-cold acetone to halt the reaction.

  • Titration: Add 2-3 drops of phenolphthalein to the quenched aliquot and titrate the liberated H⁺ ions with the standardized 0.01 M NaOH solution until a persistent faint pink endpoint is reached. Record the volume of NaOH used.

  • Infinity Point: Allow a separate sample of each reaction to proceed for at least 10 half-lives (e.g., 24 hours) to ensure complete reaction. Titrate a 5.0 mL aliquot to determine the "infinity" titer (V∞).

  • Calculation: Calculate the rate constant (k') by plotting ln(V∞ - Vt) versus time (t), where Vt is the titer at time t. The slope of the resulting line is equal to -k'.

  • Comparison: Compare the calculated k' value for benzyl iodide against that for benzyl chloride. It is expected that k' (benzyl iodide) >> k' (benzyl chloride).

Caption: Workflow for kinetic analysis of benzyl halide solvolysis.

Practical Implications in Chemical Synthesis

While benzyl iodide is significantly more reactive, benzyl chloride is often chosen for practical reasons such as lower cost and greater long-term stability. However, for reactions that require mild conditions or are sluggish with benzyl chloride, benzyl iodide is the reagent of choice.

A common and cost-effective strategy is to use benzyl chloride in the presence of a catalytic amount of sodium or potassium iodide. This in-situ process, known as the Finkelstein reaction , generates the highly reactive benzyl iodide in the reaction medium, which then proceeds to react with the nucleophile.[16] This approach combines the low cost of the chloride with the high reactivity of the iodide.

Conclusion

For researchers and professionals in drug development, the choice of leaving group is a critical parameter for reaction design. In benzylic systems, iodide is unequivocally a more effective leaving group than chloride. This enhanced reactivity is a direct consequence of fundamental chemical principles:

  • Weaker C-I Bond: Requires less energy to break.

  • Greater I⁻ Anion Stability: The large size of iodide disperses the negative charge effectively.

  • Higher Polarizability: Stabilizes substitution transition states.

These factors collectively ensure that nucleophilic substitution reactions on benzyl iodide proceed at a much faster rate than on benzyl chloride, for both Sₙ1 and Sₙ2 mechanisms. Understanding this reactivity difference allows chemists to select the appropriate reagent—or employ strategies like the Finkelstein reaction—to achieve their synthetic goals efficiently and under optimal conditions.

References

  • Reddit. (2020). Why is Iodide ion more stable than Chloride ion? [Online Forum]. Available at: [Link]

  • Quora. (2020). Why is an iodine ion more stable than a chloride ion? [Online Forum]. Available at: [Link]

  • Quora. (2018). Why does an iodide ion have more polarizability than a chloride ion? [Online Forum]. Available at: [Link]

  • KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. [Educational Resource]. Available at: [Link]

  • Chemistry LibreTexts. (2022). 8.5: Leaving Groups. [Educational Resource]. Available at: [Link]

  • Reddit. (2025). How does leaving group size ( Cl-R vs Br-R vs I-R) attached to a cyclohexane affect the rate of an sn2 reaction. [Online Forum]. Available at: [Link]

  • YouTube. (2014). Nucleophiles Electrophiles Polarizability & Leaving Groups. [Video]. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. [Online Forum]. Available at: [Link]

  • Quora. (2016). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms? [Online Forum]. Available at: [Link]

  • Scribd. (n.d.). Benzyl Chloride Reactivity in SN1 and SN2. [Document]. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of the BDE of Alkyl Halides and Benzyl Halides. [Data Table]. Available at: [Link]

  • Reddit. (2016). Why is alkyl iodide more reactive than alkyl chloride in a Sn2 reaction? [Online Forum]. Available at: [Link]

  • Lide, D. R. (Ed.). (n.d.). Bond Dissociation Energies. In CRC Handbook of Chemistry and Physics. Available at: [Link]

  • Quora. (2018). What is the difference between benzyl chloride and benzyl bromide? [Online Forum]. Available at: [Link]

  • Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Educational Resource]. Available at: [Link]

  • Master Organic Chemistry. (2011). What Makes A Good Leaving Group? [Blog Post]. Available at: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 1-(Iodomethyl)-3,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 1-(Iodomethyl)-3,5-dimethoxybenzene. As a substituted, iodinated aromatic compound, its handling and disposal are governed by stringent regulations to protect laboratory personnel and the environment. This document moves beyond simple instructions to explain the scientific and regulatory rationale behind each procedural step, ensuring a culture of safety and compliance within your laboratory.

Hazard Assessment & Chemical Profile

1-(Iodomethyl)-3,5-dimethoxybenzene is a halogenated organic compound. Its chemical structure, featuring an iodine atom and a dimethoxy-substituted benzene ring, dictates its reactivity and hazard profile. While specific toxicity data for this exact compound is limited, the hazards can be inferred from structurally similar molecules and its functional groups. The primary risks involve irritation and potential toxicity, necessitating careful handling.

Expert Insight: The presence of the iodomethyl group makes this compound a potential lachrymator and alkylating agent, while the benzene core, even when substituted, calls for prudent handling to minimize exposure. Disposal procedures are primarily dictated by its classification as a halogenated organic compound.

Table 1: Hazard Profile and Safety Recommendations

Hazard ClassificationDescriptionRecommended PPE
Skin Irritant May cause skin irritation upon contact.[1][2]Nitrile or neoprene gloves, chemical-resistant lab coat.[3]
Eye Irritant Can cause serious eye irritation.[1][4]Chemical safety goggles or a full-face shield.[3][5]
Respiratory Irritant Inhalation of vapors or aerosols may irritate the respiratory tract.[1][2]Use exclusively within a certified chemical fume hood.[6]
Environmental Hazard Improper disposal can lead to environmental contamination.[7]Follow all disposal protocols to prevent release into drains or general waste.

The Core Principle: Waste Segregation

The single most critical step in disposing of 1-(Iodomethyl)-3,5-dimethoxybenzene is its correct classification and segregation as a halogenated organic waste .[6][8] This is not merely a procedural formality; it is a crucial step rooted in the chemistry of waste treatment.

Scientific Rationale: Halogenated wastes cannot be disposed of via the same methods as non-halogenated wastes, such as fuel blending. They require high-temperature incineration in specialized facilities equipped with scrubbers to neutralize the acidic gases (like hydrogen iodide) produced during combustion.[8] Mixing halogenated and non-halogenated streams contaminates the entire volume, dramatically increasing disposal costs and violating regulatory standards.[6][9]

Table 2: Waste Segregation Compatibility Chart

Waste StreamCompatible with 1-(Iodomethyl)-3,5-dimethoxybenzene Waste?Rationale
Other Halogenated Solvents (e.g., Dichloromethane, Chloroform)YES These compounds share the same disposal pathway (incineration).[10][11]
Non-Halogenated Solvents (e.g., Acetone, Hexane, Ethanol)NO This constitutes improper mixing and contaminates the non-halogenated waste stream.[9]
Strong Acids & Bases NO Mixing can cause dangerous chemical reactions and is strictly prohibited.[8][9]
Aqueous Waste NO Organic and aqueous waste streams must always be kept separate.
Solid Chemical Waste (e.g., contaminated filter paper)YES (in a designated solid waste container)Contaminated lab materials must be disposed of as hazardous waste. Place in a separate, clearly labeled solid halogenated waste container.
Heavy Metals NO Metal-containing waste has a distinct and separate disposal pathway.[9]

Step-by-Step Disposal Protocol

This protocol is designed to align with the requirements of the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and best practices for laboratory safety.[7][12]

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE as outlined in Table 1. This includes, at a minimum, a lab coat, nitrile gloves, and chemical safety goggles.[3][13] All transfers and additions to the waste container must be performed inside a chemical fume hood to minimize inhalation exposure.[6]

Step 2: Select the Correct Waste Container

Choose a container that is clean, in good condition, and chemically compatible with halogenated organic compounds.[7]

  • Recommended: Glass bottles or high-density polyethylene (HDPE) carboys are suitable.[11]

  • Requirements: The container must have a secure, leak-proof, threaded screw cap to prevent spills and vapor release.[7][10] It must be kept closed at all times except when waste is actively being added.[6][9][10]

Step 3: Proper Labeling of the Waste Container

Proper labeling is a critical compliance point. The label must be affixed to the container before the first drop of waste is added.[6][10]

  • Mandatory Information:

    • The words "HAZARDOUS WASTE" .[6][14]

    • The full chemical name of all contents: "Waste 1-(Iodomethyl)-3,5-dimethoxybenzene" . Do not use abbreviations or chemical formulas.[10]

    • List all other chemical constituents and their approximate percentages or volumes.[8][9]

    • An indication of the hazards (e.g., checking boxes for "Flammable," "Toxic," "Corrosive").[14]

    • The name of the principal investigator or laboratory contact.

Step 4: Accumulating Waste in a Satellite Accumulation Area (SAA)

The designated waste container must be stored in a designated Satellite Accumulation Area (SAA).

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[7][12][14] This is typically inside the chemical fume hood where the work is performed or in a designated, ventilated cabinet nearby.

  • Secondary Containment: The primary waste container must be placed inside a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks or spills.[6][7]

  • Volume Limits: Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[11][12]

Step 5: Arranging for Final Disposal

Once the waste container is nearly full (at 90% capacity) or when the experiment is complete, arrange for its removal by your institution's Environmental Health and Safety (EH&S) department.

  • Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This often involves an online form or a phone call.

  • Do Not Move Waste: Never move hazardous waste from one SAA to another.[14] Trained EH&S professionals will handle the transport to a Central Accumulation Area (CAA) for final shipment to a licensed disposal facility.

Emergency Procedures: Spill & Exposure Management

Accidents require immediate and correct action.

  • Minor Spill (inside a fume hood):

    • Ensure the fume hood sash is lowered and it is operating correctly.

    • Use an appropriate absorbent material (e.g., chemical spill pads, sand) to soak up the spill.[10][15] Do not use paper towels for large spills.

    • Place the contaminated absorbent material into a sealed plastic bag or container.

    • Label this container as "Solid Hazardous Waste" with the chemical name and request a disposal pickup.[6][10]

  • Major Spill (outside a fume hood):

    • Alert all personnel in the immediate area and evacuate.

    • If the substance is volatile or the spill is large, activate the fire alarm to initiate a building-wide evacuation.[10]

    • Contact your institution's emergency response line and EH&S department immediately. Do not attempt to clean up a large spill yourself.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.[4][5]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][4]

    • Inhalation: Move to fresh air immediately.[1][4]

    • In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and EH&S.

Visual Workflow for Disposal

The following diagram illustrates the complete, compliant workflow for disposing of 1-(Iodomethyl)-3,5-dimethoxybenzene waste.

G cluster_prep Preparation Phase cluster_accumulation Waste Accumulation Phase (in Fume Hood) cluster_disposal Final Disposal Phase A Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Step 2: Select Correct Container (Glass or HDPE, Screw Cap) A->B C Step 3: Affix Completed Hazardous Waste Label B->C D Step 4: Add Waste to Container C->D E Store Container in Secondary Containment in SAA D->E F Keep Container Securely Closed (Open only when adding waste) D->F G Container Reaches 90% Full E->G Continue adding waste as needed H Step 5: Request Pickup from Environmental Health & Safety (EH&S) G->H I EH&S Transports to Licensed Waste Disposal Facility H->I

Caption: Disposal workflow for 1-(Iodomethyl)-3,5-dimethoxybenzene.

References

  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Temple University. (2021, October). CHEMICAL WASTE GUIDELINE: Halogenated Solvents.
  • Thermo Fisher Scientific. (2025, December 22). Hydroquinone, dimethyl ether - Safety Data Sheet.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Fisher Scientific. (2025, December 20). 1-Bromo-3,5-dimethoxybenzene - SAFETY DATA SHEET.
  • University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents.
  • Calibre Chemicals. (n.d.). Safety and Handling of Methyl Iodide in the Laboratory.
  • Covetrus North America. (n.d.). NeogenVet® Organic Iodide Powder Safety Data Sheet.
  • Santa Cruz Biotechnology, Inc. (2015, September 9). 1,4-Dimethoxybenzene - SAFETY DATA SHEET.
  • Newcomer Supply. (2025, January 14). Iodine, Verhoeff, Aqueous - SAFETY DATA SHEET (SDS).
  • Sigma-Aldrich. (2026, February 10). 1,4-Dimethoxybenzene - Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). (Iodomethyl)benzene | 620-05-3.
  • Occupational Safety and Health Administration. (n.d.). 29 CFR 1910.1028 -- Benzene.
  • Sigma-Aldrich. (n.d.). Iodine - Material Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). 1910.1028 App B - Substance Technical Guidelines, Benzene.
  • Apollo Scientific. (2023, July 11). 1,3,5-Trimethoxybenzene - Safety Data Sheet.
  • Flinn Scientific. (2016, April 1). Iodine SDS (Safety Data Sheet).
  • Occupational Safety and Health Administration. (n.d.). 1910.1028 App A - Substance Safety Data Sheet, Benzene.
  • U.S. Environmental Protection Agency. (n.d.). 1-iodo-3,5-dimethoxybenzene - Hazard.
  • Occupational Safety and Health Administration. (n.d.). 1910.1028 - Benzene.
  • WorkCare. (n.d.). Benzene Medical Surveillance Overview Health Effects OSHA Requirements.
  • Fisher Scientific. (2025, December 19). 1,3,5-Trimethoxybenzene - SAFETY DATA SHEET.
  • BLD Pharm. (n.d.). 25245-27-6|1-Iodo-3,5-dimethoxybenzene.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.